molecular formula C17H16ClNO2 B567793 Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate CAS No. 1255574-39-0

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Cat. No.: B567793
CAS No.: 1255574-39-0
M. Wt: 301.77
InChI Key: NTLIQLRJAQUQTM-UHFFFAOYSA-N
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Description

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate is a chemical compound featuring a benzyl carbamate group attached to a chlorophenyl-substituted cyclopropane ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. Recent scientific investigations have identified related benzyl carbamate compounds as potent inhibitors of the SARS-CoV-2 Main Protease (M pro ), an essential enzyme for viral replication . These inhibitors function through a covalent, reversible mechanism, binding directly to the catalytic site of the protease . The structural motif of the cyclopropyl group is often employed to confer conformational rigidity and metabolic stability to drug candidates, making it a valuable scaffold in the design of novel therapeutic agents . Furthermore, analogous cyclopropane-fused heterocyclic systems have demonstrated promising in vitro anticancer activities in preliminary biological evaluations, highlighting the broader potential of this chemical class in oncology research . Researchers can leverage this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a pharmacophore for developing new antiviral and anticancer agents. This product is intended for research and manufacturing applications only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLIQLRJAQUQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Cl)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681988
Record name Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate
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Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-39-0
Record name Carbamic acid, N-[1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate , a critical intermediate in the synthesis of conformationally restricted aryl-amines.

CAS Registry Number: 1255574-39-0 Chemical Formula: C₁₇H₁₆ClNO₂ Molecular Weight: 301.77 g/mol Synonyms: Cbz-1-(3-chlorophenyl)cyclopropylamine; Carbamic acid, [1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester.

Executive Summary

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate is a specialized chemical intermediate used primarily in medicinal chemistry for the generation of 1-(3-chlorophenyl)cyclopropan-1-amine . This scaffold represents a "privileged structure" in drug discovery, serving as a conformationally restricted bioisostere of phenethylamine.

The presence of the benzyloxycarbonyl (Cbz) group provides orthogonal protection, allowing researchers to manipulate the aromatic ring or other substituents without affecting the sensitive cyclopropylamine core. This compound is particularly relevant in the development of Monoamine Oxidase (MAO) inhibitors , Triple Reuptake Inhibitors (Sibutramine analogs) , and novel anti-inflammatory agents targeting oxadiazole pathways.

Structural & Chemical Properties

The compound features a cyclopropane ring geminally substituted with a 3-chlorophenyl group and a carbamate nitrogen. This 1,1-disubstitution pattern introduces significant ring strain (~27.5 kcal/mol), which imparts unique reactivity and pharmacological properties to the derived amine.

Physicochemical Data Table
PropertyValue / Description
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
LogP (Predicted) ~3.8 (Highly Lipophilic)
Stability Stable under standard conditions; sensitive to strong acids (deprotection)
Key Functional Group Carbamate (Cbz-protected amine)
Core Scaffold 1-Arylcyclopropylamine

Synthetic Methodology: The Curtius Rearrangement Route

While several routes exist to access the amine, the synthesis of the carbamate is most efficiently achieved via a Curtius Rearrangement of the corresponding carboxylic acid. This method traps the isocyanate intermediate directly with benzyl alcohol, avoiding the isolation of the unstable free isocyanate.

Retrosynthetic Analysis
  • Target: Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate.[1]

  • Precursor: 1-(3-chlorophenyl)cyclopropanecarboxylic acid.

  • Starting Materials: 3-Chlorophenylacetonitrile + 1,2-Dibromoethane.

Step-by-Step Protocol

Step 1: Cyclopropanation (Dialkylation)

  • Reagents: 3-Chlorophenylacetonitrile, 1,2-Dibromoethane, NaOH (50%), TEBA (Triethylbenzylammonium chloride) as Phase Transfer Catalyst.

  • Mechanism: Double nucleophilic substitution driven by the acidity of the benzylic proton.

  • Procedure:

    • Charge reaction vessel with 3-chlorophenylacetonitrile and 1,2-dibromoethane (1.2 equiv).

    • Add TEBA (1 mol%) and dropwise add 50% NaOH while maintaining temperature <45°C.

    • Stir vigorously (exothermic). The formation of the cyclopropyl ring is favored over polymerization due to the Thorpe-Ingold effect (though less pronounced here, the intramolecular closure is rapid).

    • Workup: Dilute with water, extract with Toluene. Yields 1-(3-chlorophenyl)cyclopropanecarbonitrile .

Step 2: Hydrolysis to Acid

  • Reagents: KOH, Ethylene Glycol (high boiling solvent), reflux.

  • Procedure: Hydrolyze the nitrile at 140°C to yield 1-(3-chlorophenyl)cyclopropanecarboxylic acid .

Step 3: Curtius Rearrangement (Target Synthesis)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl Alcohol, Toluene.

  • Rationale: DPPA converts the acid to an acyl azide in situ, which rearranges thermally to the isocyanate. Benzyl alcohol acts as the nucleophile to form the carbamate.

  • Protocol:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.

    • Add TEA (1.1 equiv) and DPPA (1.1 equiv). Stir at RT for 1 hour (Formation of Acyl Azide).

    • Add Benzyl Alcohol (1.5 equiv).

    • Heat to reflux (80-110°C) for 4-6 hours. Evolution of N₂ gas indicates the rearrangement to isocyanate.

    • Purification: Cool, wash with 1N HCl (to remove TEA), sat. NaHCO₃, and brine. Evaporate solvent. Recrystallize from Hexanes/EtOAc.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion from the nitrile precursor to the final Cbz-protected carbamate.

SynthesisPathway Start 3-Chlorophenylacetonitrile Step1 1-(3-Cl-Ph)-cyclopropanecarbonitrile Start->Step1 1,2-Dibromoethane NaOH, TEBA (PTC) Step2 1-(3-Cl-Ph)-cyclopropanecarboxylic Acid Step1->Step2 KOH, Glycol Hydrolysis Intermediate Isocyanate Intermediate [R-N=C=O] Step2->Intermediate DPPA, TEA Curtius Rearrangement (-N2) Target Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate (Target) Intermediate->Target Benzyl Alcohol Trapping

Caption: Figure 1. Synthesis of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate via Curtius Rearrangement.

Applications in Drug Discovery

Pharmacophore Utility

The 1-arylcyclopropylamine moiety is a bioisostere of the isopropyl amine group found in many neurotransmitter reuptake inhibitors. The cyclopropyl ring locks the conformation of the ethylamine side chain, potentially increasing selectivity for specific transporters (SERT, NET, DAT).

  • MAO Inhibition: Cyclopropylamines are "suicide substrates" for Monoamine Oxidase. They undergo single-electron transfer (SET) oxidation by the FAD cofactor in MAO, leading to ring opening and covalent modification of the enzyme.

  • Sibutramine Analogs: The 3-chloro substitution mimics the electronic properties found in antidepressants like Venlafaxine or Bupropion analogs, modulating metabolic stability and lipophilicity.

Deprotection Protocol (Accessing the API)

To access the free amine for biological testing:

  • Hydrogenolysis: H₂ (1 atm), 10% Pd/C, MeOH.

    • Note: The cyclopropane ring is generally stable to standard hydrogenolysis, but prolonged exposure or high pressure may open the ring (hydrogenolysis of the benzylic C-C bond).

  • Acid Hydrolysis (Preferred): 33% HBr in Acetic Acid or HBr/Water reflux. This cleaves the Cbz group to yield the amine hydrobromide salt without risking ring reduction.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35-7.10 (m, 9H): Overlapping aromatic protons (5 from Benzyl, 4 from 3-Chlorophenyl).

    • δ 5.40 (br s, 1H): NH carbamate proton.

    • δ 5.10 (s, 2H): Benzylic -CH₂- protons.

    • δ 1.40-1.20 (m, 4H): Cyclopropyl methylene protons (AA'BB' system, characteristic high-field multiplets).

  • MS (ESI):

    • [M+H]⁺: 302.1

    • [M+Na]⁺: 324.1

Safety & Handling

  • DPPA (Diphenylphosphoryl azide): Highly toxic and potentially explosive. Work behind a blast shield. Avoid contact with acid (forms Hydrazoic acid, HN₃).

  • Cyclopropylamines: Many are potent MAO inhibitors. Handle as if biologically active.

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent carbamate hydrolysis over long periods.

References

  • PubChem. (n.d.). Benzyl carbamate.[2][1][3] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2021). WO2021130492A1 - Carboxy derivatives with antiinflammatory properties.
  • Organic Syntheses. (1988). Synthesis of Cyclopropanecarboxylic Acid. Org. Synth. Coll. Vol. 7, 117. Retrieved January 29, 2026, from [Link]

Sources

Technical Whitepaper: Therapeutic Potential and Pharmacodynamics of 1-Phenylcyclopropylamine (PCPA) Derivatives

[1]

Executive Summary

The 1-phenylcyclopropylamine (PCPA) scaffold, exemplified by the clinically approved antidepressant tranylcypromine (2-PCPA), represents a "privileged structure" in medicinal chemistry.[1] Originally developed as a non-selective Monoamine Oxidase (MAO) inhibitor for depression, this scaffold has experienced a renaissance due to its potent activity against Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1]

This technical guide dissects the biological activity of PCPA derivatives, transitioning from their classical role in neurotransmitter regulation to their emerging application in epigenetic modulation for oncology.[1][2] It provides a comprehensive analysis of the structure-activity relationships (SAR) that drive selectivity between MAO and LSD1, supported by validated experimental protocols.[1]

Part 1: Chemical Scaffold & Mechanism of Action[1]

The Cyclopropyl "Warhead"

The biological potency of PCPA derivatives stems from the high ring strain (~27.5 kcal/mol) of the cyclopropane moiety.[3][1] This structural feature transforms the molecule into a "suicide substrate" or mechanism-based inhibitor.[3][1]

Mechanism of Covalent Inhibition:

  • Single Electron Transfer (SET): The amine group of PCPA is oxidized by the FAD cofactor within the enzyme's active site (MAO or LSD1), generating an iminium radical cation.[1]

  • Ring Opening: The radical character triggers the homolytic cleavage of the cyclopropyl C1-C2 bond, relieving ring strain and generating a reactive carbon-centered radical.[3][1]

  • Adduct Formation:

    • MAO Inhibition: The radical typically forms a covalent bond with the C(4a) or N(5) position of the FAD cofactor, permanently disabling the enzyme.[1]

    • LSD1 Inhibition: PCPA derivatives form a distinct N(5)-adduct with FAD.[3][1] Crucially, the larger active site of LSD1 accommodates bulky N-substituents that are sterically excluded from MAO, a key driver for selectivity.[1]

Selectivity Profiles
  • MAO-A/B: The active sites are relatively small, hydrophobic cavities (MAO-B is smaller/narrower).[3][1] Unsubstituted PCPA (tranylcypromine) fits well, leading to potent, non-selective inhibition.[1][2]

  • LSD1: The substrate binding channel is expansive to accommodate the histone H3 tail.[3][1][2] Large, hydrophobic substituents on the PCPA nitrogen occupy this channel, enhancing binding affinity for LSD1 while causing steric clash in MAO.[1][2]

Part 2: Structure-Activity Relationship (SAR)[1][2][4]

The optimization of PCPA derivatives focuses on shifting activity from MAO inhibition (neuropsychiatric side effects in cancer therapy) to selective LSD1 inhibition.[2]

Nitrogen Substitution (The Selectivity Switch)[2]
  • Primary Amines (-NH2): High MAO activity.[3] (e.g., Tranylcypromine).[1][2][4][5][6][7][8][9][10][11]

  • N-Alkylation/Acylation: Introduction of bulky groups (e.g., benzyloxycarbonyl, biaryl-methyl) drastically reduces MAO affinity.[1]

    • Example:ORY-1001 (Iadademstat) features a complex N-substituent that interacts with carboxylate residues (e.g., Asp555) in the LSD1 substrate cleft.[1]

Phenyl Ring Substitution (Potency Tuning)
  • Ortho-substitution: Substituents at the ortho position of the phenyl ring (e.g., halides, phenyl) can lock the conformation and fill hydrophobic pockets unique to LSD1 (interacting with Val333 and Phe538).[1]

  • Para-substitution: often tolerated but less critical for selectivity than N-substitution.[3][2]

Stereochemistry[2][3]
  • Trans-isomers: The (1R, 2S) and (1S, 2R) isomers are thermodynamically more stable and generally more biologically active than cis-isomers.[1] The trans orientation aligns the amine lone pair for optimal SET oxidation by FAD.[3][1][2]

Visualization: SAR Logic Flow

SAR_LogicPCPA1-Phenylcyclopropylamine(PCPA) ScaffoldMod_NModification 1:N-SubstitutionPCPA->Mod_NMod_PhModification 2:Phenyl Ring Subst.PCPA->Mod_PhSmall_NSmall Groups (-H, -Me)Fits MAO PocketMod_N->Small_NMinimal steric bulkBulky_NBulky Groups (Biaryl, Amides)Steric Clash in MAOFits LSD1 ChannelMod_N->Bulky_NHigh steric bulkOrthoOrtho-SubstitutionLocks ConformationIncreases LSD1 PotencyMod_Ph->OrthoResult_MAOResult:Non-selective MAOi(Antidepressant)Small_N->Result_MAOResult_LSD1Result:Selective LSD1i(Anticancer)Bulky_N->Result_LSD1Ortho->Result_LSD1Synergistic

Caption: SAR optimization pathways transforming the non-selective PCPA scaffold into selective LSD1 inhibitors.

Part 3: Experimental Methodologies

Protocol: Synthesis of Selective N-Alkylated PCPA Derivatives

Context: To generate LSD1-selective probes, a reductive amination strategy is preferred over direct alkylation to avoid over-alkylation.[1][2]

Materials:

  • (1R,2S)-2-Phenylcyclopropylamine hydrochloride (Tranylcypromine HCl)[1]

  • Aryl aldehyde (e.g., 4-cyanobenzaldehyde for increased polarity)[1]

  • Sodium triacetoxyborohydride (STAB)[1]

  • Dichloromethane (DCM), Triethylamine (TEA)[1]

Step-by-Step Procedure:

  • Free Base Formation: Dissolve Tranylcypromine HCl (1.0 eq) in DCM. Add TEA (1.2 eq) and stir for 15 min.

  • Imine Formation: Add the aryl aldehyde (1.0 eq) to the solution. Add activated molecular sieves (4Å) to sequester water.[2] Stir at Room Temperature (RT) for 2–4 hours. Monitoring: Verify imine formation via TLC or LCMS.[3][2]

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight (12–16 h).

  • Quench & Workup: Quench with saturated NaHCO3. Extract with DCM (3x).[2] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol: LSD1 Enzymatic Inhibition Assay (Amplex Red)

Context: This assay measures the H2O2 produced during the LSD1-mediated demethylation of a mono- or di-methylated histone peptide.[3][1]

Reagents:

  • Recombinant Human LSD1/CoREST complex.[3][2]

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).[2]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[2]

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.[1][2]

Workflow:

  • Enzyme Prep: Dilute LSD1/CoREST to 20 nM in assay buffer.

  • Inhibitor Incubation: Add 10 µL of PCPA derivative (serial dilution in DMSO) to 20 µL enzyme solution. Incubate for 30 min at RT (allows covalent adduct formation).

  • Reaction Initiation: Add 20 µL of Substrate Mix (20 µM H3K4me2 peptide, 50 µM Amplex Red, 0.1 U/mL HRP).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 30–60 minutes.

  • Analysis: Calculate IC50 based on the slope of the linear phase relative to DMSO control.

Visualization: Mechanism of Action (FAD Adduct)

MOA_MechanismPCPA_InPCPA Inhibitor(Cyclopropyl amine)SETStep 1:Single Electron TransferPCPA_In->SETEnzymeLSD1-FAD Complex(Oxidized)Enzyme->SETRadicalRadical CationIntermediateSET->RadicalRingOpenStep 2:Cyclopropyl Ring OpeningRadical->RingOpenC_RadicalCarbon-CenteredRadicalRingOpen->C_RadicalAdductStep 3:Covalent FAD-N(5) Adduct(Irreversible Inhibition)C_Radical->Adduct

Caption: Mechanism-based inhibition of LSD1 by PCPA via radical-mediated FAD adduct formation.

Part 4: Therapeutic Implications[3][13]

Oncology (AML & Solid Tumors)

In Acute Myeloid Leukemia (AML), LSD1 prevents differentiation by demethylating H3K4me1/2 at enhancer regions of myeloid differentiation genes.[1]

  • Effect: PCPA derivatives (e.g., ORY-1001) inhibit LSD1, restoring H3K4 methylation.[1] This reactivates the "differentiation program," causing blast cells to mature and die.[1][2]

  • Synergy: Often combined with All-trans Retinoic Acid (ATRA).[3]

Neuropsychiatry

While selectivity is desired for cancer, the original non-selective profile of Tranylcypromine is utilized for treatment-resistant depression.[3][1]

  • Mechanism: Inhibition of MAO-A increases synaptic Serotonin and Norepinephrine; Inhibition of MAO-B increases Dopamine.[3]

References

  • Structure-activity studies on N-Substituted tranylcypromine derivatives. ResearchGate.

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase. Biochemistry (ACS). [1]

  • Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed.[3][2]

  • Application Notes and Protocols: Utilizing Tranylcypromine as a Pharmacological Tool. Benchchem.

  • Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals. [1][4]

Precision Engineering of Carbamate-Based Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbamates represent a privileged scaffold in medicinal chemistry, occupying a unique "Goldilocks zone" between transient non-covalent binding and permanent irreversible inhibition. Unlike organophosphates (which often permanently phosphorylate serine hydrolases, leading to toxicity), carbamates form a pseudo-irreversible covalent bond. This bond is stable enough to silence the enzyme for a therapeutically relevant duration but labile enough to eventually hydrolyze, regenerating the active enzyme and reducing the risk of permanent off-target toxicity.

This guide provides a rigorous framework for the design, synthesis, and kinetic validation of novel carbamate inhibitors, with a focus on Serine Hydrolases (e.g., AChE, BuChE, FAAH).

Mechanistic Architecture: The "Covalent but Reversible" Paradigm

The Kinetic Mechanism

The defining feature of carbamate inhibitors is the formation of a carbamoylated enzyme intermediate. The reaction proceeds through a distinct two-step mechanism:[1][2]

  • Recognition: Formation of a non-covalent Michaelis complex (

    
    ).
    
  • Acylation: Nucleophilic attack by the catalytic serine hydroxyl on the carbamate carbonyl, releasing the leaving group (alcohol/phenol) and forming the carbamoylated enzyme (

    
    ).
    
  • Decarbamoylation: Slow hydrolysis of the carbamoyl-enzyme adduct, regenerating free enzyme (

    
    ).
    
Visualization of Signaling & Reaction Pathway

The following diagram illustrates the critical reaction coordinate. Note the "Slow Hydrolysis" step, which is the rate-limiting determinant of the drug's duration of action.

CarbamateMechanism E_I Free Enzyme (E) + Inhibitor (I) EI_Complex Michaelis Complex (E·I) E_I->EI_Complex Reversible Binding (Ki) Tet_Int Tetrahedral Intermediate EI_Complex->Tet_Int Serine Attack Carb_Enz Carbamoylated Enzyme (E-C) Tet_Int->Carb_Enz Acylation (kinact) Leaving_Group Leaving Group (Release) Tet_Int->Leaving_Group Regen_Enz Regenerated Enzyme (E) Carb_Enz->Regen_Enz Slow Hydrolysis (koff)

Caption: Figure 1: The catalytic cycle of pseudo-irreversible inhibition. The therapeutic window is defined by the stability of the Carbamoylated Enzyme (E-C).

Rational Design Strategies

Tuning the Warhead (The Driver)

The potency of a carbamate is governed by the electrophilicity of the carbonyl carbon and the leaving group ability.

  • The Leaving Group (LG): This is typically a phenol or a heterocyclic alcohol.

    • Rule of Thumb: Lower

      
       of the conjugate acid of the LG increases the rate of carbamoylation (
      
      
      
      ). However, if the LG is too acidic (too stable), the carbamate becomes chemically unstable (hydrolyzes in buffer).
    • Target Range: Phenols with

      
       7–9 are often ideal (e.g., rivastigmine-like scaffolds).
      
  • The Carbamoyl Nitrogen Substituents:

    • Bulky groups (e.g., ethyl vs. methyl) on the nitrogen can sterically hinder the approach of water during the decarbamoylation step, effectively prolonging the inhibition (

      
       decreases).
      
    • Example: In AChE inhibitors, N-ethyl-N-methyl carbamates often show slower decarbamoylation than N,N-dimethyl variants.

Selectivity Filters

To avoid off-target reactivity (e.g., inhibiting liver esterases), the non-covalent recognition element (the R-group attached to the LG) must be highly specific to the target's binding pocket.

  • AChE/BuChE: Incorporate cationic or basic amines to interact with the catalytic anionic subsite (CAS).

  • FAAH: Utilize lipophilic biphenyl or cyclohexyl groups to mimic the arachidonoyl chain of anandamide.

Synthetic Workflow: The Activated Carbonate Route

While isocyanates are commonly used, they are often limited to primary carbamates or require hazardous precursors. The Activated Carbonate Method is the preferred protocol for research-grade synthesis of complex secondary/tertiary carbamates due to its modularity and safety profile.

Protocol: Synthesis via 4-Nitrophenyl Carbonate Intermediate

Objective: Synthesize a target carbamate (


) from a complex alcohol (

) and a secondary amine (

).

Materials:

  • Target Alcohol (

    
    )
    
  • 4-Nitrophenyl chloroformate (4-NPC)

  • Secondary Amine (

    
    )
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation (Formation of Mixed Carbonate):

    • Dissolve 1.0 eq of

      
       and 1.2 eq of 4-NPC in anhydrous DCM under inert atmosphere (
      
      
      
      ).
    • Cool to 0°C.

    • Dropwise add 1.5 eq of

      
      .
      
    • Insight: The reaction typically completes in 1–4 hours. Monitor by TLC (disappearance of starting phenol). The product is the 4-nitrophenyl carbonate intermediate.

    • Purification: Often, this intermediate can be used crude or purified by rapid silica filtration to remove salts.

  • Coupling (Carbamoylation):

    • Redissolve the intermediate in MeCN or DCM.

    • Add 1.2–2.0 eq of the amine (

      
      ).
      
    • Add 2.0 eq of base (if using amine salts).

    • Heat to 40–60°C if the amine is sterically hindered; otherwise, room temperature is sufficient.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The amine attacks the carbonate, displacing the p-nitrophenol leaving group.

  • Workup & Isolation:

    • Wash the organic layer with saturated

      
       (removes the p-nitrophenol byproduct, which is yellow in base).
      
    • Wash with brine, dry over

      
      , and concentrate.
      
    • Purify via flash column chromatography.

Validation Check:

  • NMR: Look for the disappearance of the p-nitrophenyl protons (doublets at ~8.3 and 7.4 ppm) and the appearance of the carbamate broad signals.

  • Stability: Verify the compound does not hydrolyze in aqueous buffer (pH 7.4) over 24 hours before biological testing.

Kinetic Validation & Screening

Standard


 values are misleading for carbamates because inhibition is time-dependent. You must determine the second-order rate constant 

.
The Screening Workflow (DOT Diagram)

ScreeningWorkflow Library Compound Library (Synthesis) Primary Primary Screen (Fixed Time, 30 min) Library->Primary High Throughput TimeDep Time-Dependency Check (0 vs 60 min pre-incubation) Primary->TimeDep Hits (>50% inhib) Kinetic Determine kinact & Ki (Kitz-Wilson Plot) TimeDep->Kinetic Shift in IC50 observed Dialysis Reversibility Check (Dialysis/Dilution) Kinetic->Dialysis High kinact/Ki Lead Lead Candidate Dialysis->Lead Activity Recovers (Slowly)

Caption: Figure 2: Screening cascade for pseudo-irreversible inhibitors. Note the critical "Time-Dependency Check" step.

Experimental Protocol: Determining [10]

Method: Kitz-Wilson Analysis (Pseudo-first-order kinetics).

  • Pre-incubation: Incubate the enzyme (

    
    ) with various concentrations of inhibitor (
    
    
    
    ) for different time points (
    
    
    min).
  • Activity Measurement: At each time point, dilute an aliquot into a substrate solution (volume of substrate >> volume of aliquot to prevent further inhibition). Measure the residual velocity (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ) for each
      
      
      . The slope of these lines is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the equation:

      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity).

Data Summary Table: Interpreting Kinetic Parameters

ParameterDefinitionIdeal ProfileWhy?

Dissociation constant of initial complexLow (nM range)High affinity recognition reduces off-target binding.

Rate of carbamoylationModerate (

)
Too fast = non-specific reactivity; Too slow = weak efficacy.

Specificity ConstantHigh (

)
The best metric for potency. Values

indicate a potent covalent inhibitor.

(regen)
Half-life of enzyme regenerationHours (2–12 h)Determines dosing frequency. Too long (>24h) mimics irreversible toxicity.

References

  • Bar-On, P., et al. "Kinetic analysis of the inhibition of acetylcholinesterase by rivastigmine." Biochemistry (2002). Link

  • Kathuria, S., et al. "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine (2003). Link

  • Vacondio, F., et al. "Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability."[10] Journal of Medicinal Chemistry (2009). Link

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry (2015). Link

  • Cazzolla, R., et al. "In vitro and in vivo characterization of novel carbamate-based inhibitors of fatty acid amide hydrolase." British Journal of Pharmacology (2020). Link

  • Kitz, R., & Wilson, I. B. "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry (1962). Link

Sources

Technical Guide: Spectroscopic Profiling of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

[1]

Molecular Architecture & Synthetic Context[1]

Compound Name: Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate CAS Registry Number: 1255574-39-0 Molecular Formula: C₁₇H₁₆ClNO₂ Molecular Weight: 301.77 g/mol [1][2]

This molecule features a 1,1-disubstituted cyclopropane core.[1] The rigidity of the cyclopropyl ring locks the spatial orientation of the 3-chlorophenyl group and the carbamate moiety, making it a valuable scaffold for exploring conformational space in drug discovery.[1] The benzyl carbamate (Cbz) group serves as a robust protecting group, stable to acidic conditions but removable via hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).[1]

Synthetic Pathway (Curtius Rearrangement)

The most efficient route to this scaffold is the Curtius Rearrangement of 1-(3-chlorophenyl)cyclopropanecarboxylic acid.[1] This method allows for the stereospecific retention of configuration (if chiral) and direct trapping of the isocyanate intermediate with benzyl alcohol.[1]

SynthesisPathStart1-(3-chlorophenyl)cyclopropanecarboxylic acidAzideAcyl AzideIntermediateStart->AzideDPPA, Et3Nor SOCl2 then NaN3IsocyanateIsocyanate(R-N=C=O)Azide->IsocyanateHeat (Reflux)-N2 (Curtius)ProductBenzyl (1-(3-chlorophenyl)cyclopropyl)carbamateIsocyanate->ProductBnOH (Benzyl Alcohol)Trapping

Figure 1: Synthetic workflow via Curtius Rearrangement. This "one-pot" modification avoids the isolation of the unstable isocyanate.[1]

Nuclear Magnetic Resonance (NMR) Characterization

The NMR profile of this compound is defined by the symmetry of the cyclopropane ring (if achiral) and the distinct shielding effects of the aromatic rings.[1]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The cyclopropyl protons typically appear as two multiplets due to the magnetic inequivalence caused by the cis vs trans relationship to the aromatic ring, even in the absence of chiral centers (AA'BB' system).[1]

Chemical Shift (δ ppm)MultiplicityIntegralAssignmentStructural Insight
7.30 – 7.40 Multiplet5HCbz-Ph Overlapping aromatic protons of the benzyl protecting group.[1]
7.20 – 7.25 Multiplet3H3-Cl-Ph (H2, H5, H6)The 3-chloro substitution pattern creates a complex aromatic region.[1]
7.08 – 7.12 Multiplet1H3-Cl-Ph (H4)Often distinct due to ortho-coupling to H5 and meta-coupling to H2.[1]
5.45 Broad Singlet1HNH Exchangeable proton. Chemical shift is concentration and temperature dependent.
5.10 Singlet2HO-CH₂ -PhCharacteristic benzylic methylene singlet of the Cbz group.[1]
1.28 – 1.35 Multiplet2HCyclopropyl CH₂ Protons cis to the carbamate.
1.18 – 1.25 Multiplet2HCyclopropyl CH₂ Protons trans to the carbamate.

Technical Note: The chemical shift of the cyclopropyl protons is highly diagnostic. Unlike alkyl cyclopropanes (which appear < 1.0 ppm), the presence of the electron-withdrawing carbamate and the anisotropic effect of the aryl ring shifts these protons downfield to the 1.1–1.4 ppm range.[1]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ ppm)Carbon TypeAssignment
156.2 C=O[1]Carbamate carbonyl.
145.8 C_quatCyclopropyl-attached Phenyl C1 (Ipso).[1]
136.4 C_quatBenzyl Phenyl C1.
134.1 C_quatC-Cl (C3 of chlorophenyl).[1][3][4]
129.5 – 126.0 CH (Ar)Multiple aromatic signals (Ph and Cl-Ph).[1]
66.8 CH₂Benzylic methylene (O-CH₂-Ph).[1]
36.5 C_quatCyclopropyl C1 (Quaternary).[1]
17.8 CH₂Cyclopropyl CH₂ (Symmetric signal).[1]

Infrared (IR) Spectroscopy[1][4][5]

The IR spectrum serves as a rapid quality control checkpoint, particularly for verifying the formation of the carbamate linkage and the integrity of the cyclopropane ring.[1]

  • 3320 – 3350 cm⁻¹ (m): N-H stretching vibration (secondary amide).[1]

  • 3030 – 3060 cm⁻¹ (w): C-H stretching (Aromatic).[1]

  • 2950 – 3010 cm⁻¹ (w): C-H stretching (Cyclopropyl).[1] Note: Cyclopropyl C-H stretches are uniquely high frequency compared to acyclic alkanes.[1]

  • 1705 – 1725 cm⁻¹ (s): C=O stretching (Carbamate).[1] This is the most intense diagnostic band.

  • 1520 – 1540 cm⁻¹ (m): N-H bending / C-N stretching (Amide II band).[1]

  • 1240 – 1260 cm⁻¹ (s): C-O-C stretching (Asymmetric).

  • 690 – 750 cm⁻¹ (s): C-Cl stretching and aromatic out-of-plane bending (monosubstituted and 1,3-disubstituted rings).[1]

Mass Spectrometry (MS) & Fragmentation Logic[1]

Ionization Mode: Electrospray Ionization (ESI) or APCI.[1] Polarity: Positive Mode (+).[1]

Key Ions[1]
  • [M+H]⁺: 302.1 (¹⁰⁰% abundance) and 304.1 (³³% abundance).[1] The 3:1 ratio is diagnostic of a mono-chlorinated species.[1]

  • [M+Na]⁺: 324.1 / 326.1 (Sodium adduct).[1]

Fragmentation Pathway (MS/MS)

The fragmentation is driven by the stability of the benzyl cation (tropylium ion) and the decarboxylation of the carbamate.[1]

MSFragmentationParentParent Ion [M+H]+m/z 302/304Frag1Loss of Benzyl Alcohol(Isocyanate Ion)m/z 194/196Parent->Frag1McLafferty-typerearrangementFrag2Tropylium Ion[C7H7]+m/z 91Parent->Frag2Benzyl cleavageFrag3Amine Core[M-CO2-Bn]+m/z 168/170Parent->Frag3Decarboxylation

Figure 2: Primary fragmentation pathways observed in ESI-MS/MS.[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow this standardized protocol.

NMR Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive (though Cbz groups are generally stable).[1]

  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove any suspended solids (e.g., urea byproducts from synthesis).

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and ESI(+).[1]

References

  • Curtius Rearrangement Protocols: Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.[1] Link[1]

  • Cyclopropylamine Synthesis: Wilsmore, N. (2010). Synthesis of 1-substituted cyclopropylamines. Organic Preparations and Procedures International, 42(1).[1]

  • Spectroscopic Data of Cbz-Amines: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for Cbz/Carbamate shifts).

  • Commercial Availability & CAS Verification: Echemi. (n.d.). Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate Product Page.[1][2] Retrieved January 29, 2026.[1] Link

In Silico Dissection of Pseudo-Irreversible Inhibition: A Technical Guide to Modeling Carbamate-Receptor Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pseudo-Irreversible Challenge

Carbamates (e.g., rivastigmine, physostigmine) represent a unique class of pharmacophores in drug development. Unlike classical competitive inhibitors that bind and release rapidly, carbamates act as pseudo-irreversible inhibitors . They covalently modify the catalytic serine of their target—most notably Acetylcholinesterase (AChE)—forming a carbamylated adduct that hydrolyzes over minutes to hours, rather than microseconds.

For the computational chemist, this presents a specific failure mode in standard workflows. Standard molecular docking assumes non-covalent equilibrium. Standard Molecular Dynamics (MD) cannot simulate bond breaking/forming. To model carbamates accurately, one must integrate Covalent Docking , QM/MM (Quantum Mechanics/Molecular Mechanics) , and Reactive MD protocols.

This guide details the theoretical framework for modeling this specific interaction, using AChE as the primary case study due to its dominance in carbamate pharmacology.

Phase 1: Structural Preparation & Force Field Selection

The accuracy of any covalent modeling campaign rests on the initial electronic state of the active site. In AChE, the catalytic triad (Ser203, His447, Glu334) relies on a precise proton shuttle.

Protonation States (The Critical Variable)

Standard automated tools (like H++ or PropKa) often misassign the catalytic histidine in the presence of a ligand.

  • His447 (AChE numbering): Must be modeled as neutral initially (

    
    -protonated) to accept the proton from Ser203 during the nucleophilic attack.
    
  • Glu334: Must be deprotonated (anionic) to stabilize the developing positive charge on His447.

Force Field Parameters

Carbamates contain specific torsion angles (O-C(=O)-N) that govern their "butterfly" conformation in the active site gorge.

ComponentRecommended Force FieldRationale
Protein (AChE) AMBER ff14SB or CHARMM36m Excellent handling of backbone flexibility and side-chain rotamers in the deep active site gorge.
Ligand (Carbamate) GAFF2 (General AMBER Force Field) Validated for small organic molecules. Parameterization via Antechamber with RESP charges (HF/6-31G*) is mandatory.
Covalent Linker Custom Parameterization The Ser-O-C(=O)-N bond requires custom angle/torsion parameters derived from QM scans if not present in standard libraries.

Phase 2: The Encounter Complex (Covalent Docking)

Standard docking scores (binding affinity,


) are irrelevant if the geometry does not permit the chemical reaction. The carbamate carbonyl carbon must be positioned within "striking distance" of the Serine oxygen.
Protocol: Two-Step Covalent Docking

Do not rely on "autodocking" directly to the covalent state. The steric clash of the forming bond often results in false negatives.

  • Step 1: Constrained Non-Covalent Docking

    • Define the grid box centered on Ser203.

    • Apply a distance constraint :

      
      .
      
    • Software: Gold (CCDC), Glide (Schrödinger), or AutoDock Vina (with custom scoring).

  • Step 2: Covalent Transformation

    • Select top poses from Step 1.

    • In silico reaction: Remove the leaving group (phenol/alcohol) and create the ester bond.

    • Energy Minimization: Rigidify the protein backbone, allow side chains (His447, Phe295, Phe297) to relax around the new adduct.

Phase 3: Modeling the Reaction (QM/MM)

This is the core of the theoretical model. To calculate the inhibition potency (


), you must determine the activation energy barrier (

) of the carbamylation step.
Partitioning the System

The system is split into a Quantum Mechanical (QM) region (treated with Density Functional Theory) and a Molecular Mechanical (MM) region (classical force field).

  • QM Region (High Level):

    • Carbamate ligand (full structure).[1][2]

    • Ser203: Side chain (cut at

      
      ).
      
    • His447: Side chain (proton acceptor).

    • Glu334: Side chain (electrostatic stabilizer).

    • Oxyanion Hole: Backbone amides of Gly121, Gly122, Ala204 (essential for stabilizing the tetrahedral intermediate).

  • MM Region (Low Level):

    • Remainder of the protein + explicit solvent (TIP3P water).

The Reaction Coordinate

The reaction is driven by scanning the distance between the nucleophile and electrophile.

  • Coordinate 1 (

    
    ): 
    
    
    
    (Decreasing).
  • Coordinate 2 (

    
    ): 
    
    
    
    (Decreasing - Proton Transfer).

Methodology: Perform an Adiabatic Mapping or Nudged Elastic Band (NEB) calculation.

  • Reactant State (ES): Non-covalent complex.

  • Transition State 1 (TS1): Nucleophilic attack.

  • Intermediate: Tetrahedral Intermediate (TI).

  • Product: Acyl-Enzyme (Carbamylated Serine) + Leaving Group.

ReactionPathway ES Michaelis Complex (Non-Covalent) TS1 Transition State 1 (High Energy Barrier) ES->TS1 Nucleophilic Attack TI Tetrahedral Intermediate TS1->TI Oxyanion Stabilization Acyl Carbamylated Enzyme (Stable Adduct) TI->Acyl Bond Cleavage LG Leaving Group (Release) TI->LG

Figure 1: The reaction pathway for carbamate inhibition. The Transition State 1 (TS1) energy barrier determines the rate of carbamylation.

Phase 4: Post-Reaction Dynamics (MD Simulation)

Once the carbamylated adduct is formed, the question shifts to stability and reactivation . How long does the enzyme stay inhibited?

Simulation Setup
  • Input: The optimized structure of the Carbamylated Enzyme (from Phase 3).

  • Timescale: 50–100 ns is typically sufficient to observe local stability; 1

    
    s+ required to observe "backdoor" opening (product release channel).
    
  • Key Metric: The "Aging" vs. Reactivation Competition.

    • Unlike organophosphates, carbamates rarely "age" (dealkylation). They spontaneously hydrolyze (decarbamylate).

    • Monitor the distance of water molecules to the Carbamyl-Carbon. A water molecule bridging His447 and the Carbamyl-C indicates a "pre-reactivation" state.

Data Analysis: Structural Stability

Summarize the trajectory data to validate the model's physical realism.

MetricDefinitionTarget Value (Validation)
RMSD (Backbone) Root Mean Square Deviation of protein C

Stable plateau (< 2.0 Å) indicates equilibrated system.
RMSF (Residue) Fluctuation of individual residuesHigh peaks at loops; Low values at Catalytic Triad (< 0.8 Å).
H-Bond Occupancy % time Oxyanion Hole H-bonds exist> 80% occupancy confirms stabilization of the carbonyl oxygen.
Gyration Radius Compactness of the proteinConstant value indicates no unfolding.

Visualizing the Workflow

The following diagram illustrates the integrated computational pipeline required to model these interactions rigorously.

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Covalent Docking cluster_qmmm Phase 3: QM/MM Reaction PDB PDB Structure (e.g., 4EY7) Prot Protonation (His447 Neutral) PDB->Prot Grid Constrained Grid Generation Prot->Grid Param Ligand Param (GAFF2/RESP) Param->Grid CovDock Covalent Transformation & Minimization Grid->CovDock Part QM/MM Partitioning (Triad + Ligand) CovDock->Part Scan PES Scan (Reaction Coordinate) Part->Scan Barrier Calculate u0394Gu2021 Scan->Barrier

Figure 2: Integrated computational pipeline for modeling covalent carbamate inhibition.

References

  • Reaction Mechanism & QM/MM

    • Xu, Y. et al. (2008). "Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations." Proceedings of the National Academy of Sciences.

    • Comparison of QM/MM methods for Serine Hydrolases.

  • Force Field Parameters

    • AMBER and GAFF Parameterization protocols for drug-like molecules.[3]

    • CHARMM Force Field parameters for proteins and small molecules.[3][4][5]

  • Covalent Docking Methodologies

    • Kumari, R. et al. (2022). "Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls." International Journal of Molecular Sciences.

    • Schrödinger Covalent Docking (CovDock) Workflow.

  • MD Simulation of AChE

    • Standard protocols for AChE Molecular Dynamics and stability analysis.

Sources

Methodological & Application

Experimental procedure for N-protection of 1-(3-chlorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The protection of 1-(3-chlorophenyl)cyclopropanamine is a critical step in the synthesis of various serotonin-norepinephrine reuptake inhibitors (SNRIs) and NMDA receptor antagonists. While amine protection is a routine transformation, this specific substrate presents unique challenges due to the geminal disubstitution at the


-carbon.
Substrate Analysis
  • Steric Hindrance: The cyclopropyl ring and the 3-chlorophenyl ring are attached to the same carbon atom as the amine. This creates significant steric bulk, reducing the nucleophilicity of the nitrogen compared to linear primary amines.

  • Ring Stability: The cyclopropane ring possesses high ring strain (~27.5 kcal/mol). While generally stable to basic conditions, it can be susceptible to ring-opening under strong Lewis acidic conditions or high thermal stress.

  • Basicity: The amine is typically supplied as a hydrochloride salt (HCl) to ensure stability. The free base is an oil that oxidizes slowly in air.

Selection of Protecting Group (PG)

This guide focuses on the tert-Butyloxycarbonyl (Boc) group.[1][2][3][4]

  • Rationale: The Boc group is orthogonal to most hydrogenation conditions (preserving the Cl-aryl bond) and is stable against the basic nucleophiles often used in subsequent cross-coupling or alkylation steps.[4]

  • Alternative: Carboxybenzyl (Cbz) is discussed as a secondary option if acidic deprotection (required for Boc) is contraindicated in downstream steps.

Experimental Protocol: N-Boc Protection

This protocol is optimized for the hydrochloride salt of the starting material, as this is the most common commercial form.

Reagents & Materials Table
ReagentEquiv.[3]RoleCAS No.
1-(3-chlorophenyl)cyclopropanamine HCl 1.0SubstrateVaries
Di-tert-butyl dicarbonate (

)
1.1 - 1.2Reagent24424-99-5
Triethylamine (

)
2.5 - 3.0Base121-44-8
4-Dimethylaminopyridine (DMAP) 0.05 - 0.1Catalyst1122-58-3
Dichloromethane (DCM) 10 VSolvent75-09-2
1M Citric Acid (aq) N/AQuench/Wash77-92-9
Step-by-Step Methodology

Step 1: Free Base Generation & Solubilization

  • Charge a reaction vessel with 1-(3-chlorophenyl)cyclopropanamine HCl (1.0 equiv).

  • Add DCM (10 volumes relative to mass of substrate).

  • Cool the suspension to

    
     using an ice bath.
    
  • Add Triethylamine (

    
    , 2.5 equiv) dropwise over 10 minutes.
    
    • Note: The solution should clarify as the free base is liberated. The extra equivalents of base neutralize the HCl and scavenge the protons generated during the Boc reaction.

Step 2: Reagent Addition

  • Add DMAP (0.05 equiv).

    • Expert Insight: Due to the steric hindrance of the gem-disubstituted carbon, the uncatalyzed reaction can be sluggish. DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that transfers the Boc group more efficiently.

  • Dissolve

    
      (1.1 equiv) in a minimal amount of DCM.
    
  • Add the

    
     solution dropwise to the reaction mixture at 
    
    
    
    .
    • Caution: Gas evolution (

      
      ) is possible but usually minimal with anhydride. Ensure the system is vented.
      

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 4–6 hours.

  • Process Control (IPC): Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or LCMS.

    • Target: Disappearance of the polar amine spot/peak.[5]

    • Correction: If >5% starting material remains after 6 hours, add an additional 0.1 equiv of

      
       and stir for 2 hours.
      

Step 4: Workup & Isolation

  • Dilute the reaction mixture with DCM.

  • Acid Wash: Wash the organic phase twice with 1M Citric Acid (or 0.5M HCl).

    • Purpose: This removes unreacted amine, excess

      
      , and DMAP. Citric acid is preferred over strong mineral acids to prevent premature Boc cleavage.
      
  • Base Wash: Wash the organic phase once with saturated

    
     (removes residual acid) and once with Brine.
    
  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude product is typically a viscous oil or low-melting solid.

  • If high purity is required (>98%), recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

BocProtection Start Start: Amine HCl Salt Solubilize Dissolve in DCM Add Et3N (2.5 eq) @ 0°C Start->Solubilize Catalysis Add DMAP (0.05 eq) Add Boc2O (1.1 eq) Solubilize->Catalysis Free Base Liberated Reaction Warm to RT Stir 4-6 Hours Catalysis->Reaction Check IPC: TLC/LCMS Amine Consumed? Reaction->Check AddMore Add 0.1 eq Boc2O Stir +2h Check->AddMore No Workup Wash: Citric Acid -> NaHCO3 -> Brine Dry & Concentrate Check->Workup Yes AddMore->Check Purify Crystallization or Silica Column Workup->Purify End Final Product: N-Boc-1-(3-Cl-Ph)cyclopropanamine Purify->End

Figure 1: Decision-tree workflow for the N-Boc protection of sterically hindered cyclopropyl amines.

Alternative Protocol: Cbz Protection

If the final deprotection requires non-acidic conditions (e.g., if the molecule contains an acid-labile acetal elsewhere), the Carboxybenzyl (Cbz) group is the preferred alternative.

  • Reagents: Benzyl chloroformate (Cbz-Cl),

    
     (Base).
    
  • Solvent System: THF / Water (1:1 biphasic mixture).

  • Key Difference: Unlike the Boc protocol, this uses a Schotten-Baumann condition. The biphasic system keeps the generated HCl in the aqueous phase, neutralized by the inorganic base.

  • Procedure:

    • Dissolve amine HCl in THF/Water.

    • Add

      
       (3.0 equiv).
      
    • Add Cbz-Cl (1.2 equiv) dropwise at

      
      .
      
    • Stir vigorously (biphasic) at RT for 3 hours.

    • Extract with EtOAc.[6]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents nucleophilic attack.Increase DMAP to 0.1 equiv. Reflux in DCM (

) or switch solvent to Toluene and heat to

.
Formation of Urea Byproduct Moisture present in solvent hydrolyzing isocyanate intermediate.Ensure DCM is anhydrous. Dry the amine salt under vacuum before use.
Product is an Oil Impurities (Boc-OH, residual solvent) preventing crystallization.Triturate with cold Pentane or Hexanes to induce precipitation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[7] (Standard reference for amine protection protocols).

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols.[1][2][3][4][5][7][8][9] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).[2][3][10][7][8][11] Retrieved from [Link]

Sources

Advanced Application Note: Substituted Cyclopropylamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) moiety represents a "privileged scaffold" in modern drug discovery. Its unique geometric constraints and electronic properties allow it to serve as a conformationally restricted bioisostere of ethyl/propyl chains, a transition state mimic in enzyme inhibition, and a modulator of basicity (pKa). This guide provides a technical deep-dive into the application of CPAs, focusing on their critical role in LSD1 inhibition and P2Y12 antagonism , while providing validated protocols for their diastereoselective synthesis.

The Pharmacophore: Structural & Electronic Rationale

The utility of the cyclopropylamine group stems from three core physicochemical properties that must be understood for rational drug design:

  • Conformational Rigidity: The cyclopropane ring locks the C-C-N bond angles, reducing the entropic penalty of binding. This is critical in the design of Ticagrelor , where the CPA group orients the difluorophenyl substituent into a hydrophobic pocket of the P2Y12 receptor.

  • Electronic Modulation (Walsh Orbitals): The C-C bonds of the cyclopropane ring have high p-character (resembling alkenes). These "Walsh orbitals" can conjugate with adjacent

    
    -systems (e.g., phenyl rings), altering the pKa of the amine.
    
    • Design Insight: A standard primary amine has a pKa ~10.5. An aryl-cyclopropylamine typically displays a lower pKa (~8-9), improving membrane permeability and oral bioavailability.

  • Metabolic Stability vs. Liability: While the ring blocks

    
    -oxidation, it can undergo cytochrome P450-mediated single-electron transfer (SET) ring opening. This is the mechanism of action for LSD1 inhibitors  but a toxicity alert for drugs like Trovafloxacin .
    

Therapeutic Applications & Mechanisms[1][2]

Case Study A: Irreversible LSD1 Inhibition (Epigenetics)

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a therapeutic target for acute myeloid leukemia (AML) and small-cell lung cancer.[1] Substituted cyclopropylamines, such as Tranylcypromine (TCP) derivatives (e.g., Iadademstat , Bomedemstat ), act as mechanism-based "suicide" inhibitors.

  • Mechanism: The flavin adenine dinucleotide (FAD) cofactor in LSD1 oxidizes the amine to an imine. However, the strained ring undergoes a radical ring-opening, forming a covalent adduct with FAD C(4a), permanently disabling the enzyme.

Case Study B: P2Y12 Antagonism (Cardiovascular)

Ticagrelor (Brilinta) utilizes a specific chiral CPA side chain: (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine.[2]

  • Function: Unlike thienopyridines (e.g., Clopidogrel) which require metabolic activation, Ticagrelor binds reversibly.[3] The CPA moiety is essential for allosteric locking of the receptor.

Visualization: LSD1 Inhibition Mechanism[3][6][7]

The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized by cyclopropylamine inhibitors to covalently modify the LSD1 co-factor.

LSD1_Mechanism Substrate Cyclopropylamine Inhibitor ES_Complex Enzyme-Substrate Complex (Active Site) Substrate->ES_Complex Binding Oxidation FAD Oxidation (Imine Formation) ES_Complex->Oxidation Hydride Transfer? Radical Ring Opening (Carbon Radical) Oxidation->Radical SET Mechanism Adduct Covalent FAD-Inhibitor Adduct (Dead Enzyme) Radical->Adduct Covalent Bond Formation at FAD C(4a)

Caption: Mechanism of LSD1 inactivation by cyclopropylamines. The strained ring facilitates radical formation and covalent attachment to FAD.

Experimental Protocols

Protocol A: Diastereoselective Synthesis of trans-2-Arylcyclopropylamines

Methodology: Zinc Homoenolate Trapping. Application: High-yield synthesis of trans-isomers (e.g., Tranylcypromine analogs) from


-chloroaldehydes. This method avoids the hazardous diazomethane often used in cyclopropanation.

Reagents:

  • 
    -Chloroaldehyde (1.0 equiv)
    
  • Primary Amine (1.1 equiv)

  • ZnCl₂ (1.2 equiv)

  • EtMgBr (2.4 equiv) or pre-formed Et₂Zn

  • Solvent: Dichloromethane (DCM) / THF (additive)

Step-by-Step Procedure:

  • Homoenolate Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve the

      
      -chloroaldehyde in dry DCM (0.5 M).
      
    • Add Et₂Zn (1.0 M in hexanes) dropwise at 0°C. Stir for 30 min. Note: This generates the zinc homoenolate species in situ.

  • Imine Formation & Trapping:

    • Add the primary amine (e.g., benzylamine) and MgSO₄ (drying agent) to the reaction mixture.

    • Stir at room temperature for 4–6 hours. The amine condenses with the aldehyde to form an imine/enamine intermediate activated by Zinc.

  • Cyclization:

    • Reflux the mixture (40°C) for 12 hours. The nucleophilic carbon of the homoenolate attacks the imine carbon, followed by ring closure displacing the chloride.

    • Critical Step: To ensure trans selectivity, add a polar aprotic co-solvent (e.g., DMPU or HMPA - caution: toxic) or use LiCl additives if cis/trans isomerization is observed.

  • Workup:

    • Quench with sat. aq. NH₄Cl. Extract with Et₂O (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Expected Data: trans-isomer typically elutes after the cis-isomer.

      
       for cyclopropyl protons: trans ~3-4 Hz, cis ~7-8 Hz.
      
Protocol B: Ticagrelor Intermediate Coupling

Context: Coupling the cyclopropylamine side chain to the chloropyrimidine core.

Reagents:

  • 4,6-Dichloro-2-(propylthio)-5-aminopyrimidine derivative (Core)

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (Side Chain)[2][3][4]

  • Base: Triethylamine (Et₃N) or DIPEA

  • Solvent: Ethanol or Acetonitrile

Procedure:

  • Dissolve the pyrimidine core (10 mmol) in Ethanol (50 mL).

  • Add Et₃N (15 mmol) followed by the cyclopropylamine salt (10.5 mmol).

  • Heat the reaction to 80°C for 4 hours. Monitor by HPLC.

  • Workup: Cool to RT. The product often precipitates. Filter the solid, wash with cold ethanol/water (1:1), and dry under vacuum.

  • Yield: Typical yields are >85% with high regioselectivity for the 4-position displacement due to the electron-donating effect of the 5-amino group directing substitution.

Comparison of Synthetic Routes

MethodKey ReagentsStereoselectivityScalabilityNotes
Kulinkovich-de Meijere Grignard, Ti(OiPr)₄, AmidesHigh (trans)ModerateBest for tertiary cyclopropylamines.
Simmons-Smith Zn-Cu, CH₂I₂, AlkenesRetention of alkene geometryHighRequires alkene precursor; safety concerns with organozinc on large scale.
Zn-Homoenolate (Protocol A)

-chloroaldehyde, Et₂Zn
High (trans)HighSafer reagents; excellent functional group tolerance.
Biocatalytic Engineered Myoglobin, Diazo cmpdsHigh (Enantio- & Diastereo-)Low/MediumGreen chemistry; substrate scope limited by enzyme pocket.

Critical Safety & Toxicity Note (The "Trovafloxacin Alert")

While cyclopropylamines are valuable, they carry a structural alert for idiosyncratic hepatotoxicity .

  • Mechanism: Metabolic oxidation of the cyclopropylamine can lead to ring opening, generating a reactive

    
    -unsaturated aldehyde (Michael acceptor) or carbon-centered radicals.[5]
    
  • Mitigation Strategy:

    • Block metabolic "soft spots" on the ring with Fluorine or Methyl groups.

    • Screen early for reactive metabolite formation using GSH-trapping assays in human liver microsomes (HLM).

References

  • LSD1 Inhibition Mechanism

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology
    • URL:[Link]

  • Ticagrelor Synthesis

    • Source: BenchChem Technical Guides[6]

    • Title: The Discovery and Synthesis of Ticagrelor: A Technical Guide
  • Zinc Homoenolate Protocol

    • Source: ChemRxiv / ACS
    • Title: Synthesis of trans-2-Substituted-Cyclopropylamines from alpha-Chloroaldehydes[7][8][9]

    • URL:[Link][10][4][11]

  • Metabolic Toxicity (Trovafloxacin)

    • Source: ACS Chemical Research in Toxicology
    • Title: In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate[5]

    • URL:[Link]

  • General Medicinal Chemistry

    • Source: Scientific Update[12]

    • Title: The Cyclopropyl Group in Medicinal Chemistry[13][14][15][16]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification of crude Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Ticket ID: PUR-CBZ-LORC-001 Subject: Optimization of Flash Chromatography for Cbz-Protected Cyclopropyl Amine Intermediates Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are attempting to purify Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate , a critical intermediate likely synthesized via a Curtius rearrangement (using DPPA/Benzyl Alcohol) en route to 5-HT2C agonists like Lorcaserin .

This molecule presents a specific purification challenge: separating the desired carbamate from excess benzyl alcohol (BnOH) (used as a nucleophile) and the highly insoluble symmetrical urea byproduct. This guide provides a scientifically grounded, step-by-step protocol to resolve these species using flash column chromatography.

Module 1: Pre-Purification Diagnostics

Before packing your column, you must characterize the crude mixture to prevent on-column precipitation or co-elution.

1.1 The Impurity Profile (Know Your Enemy) In a typical Curtius rearrangement context, your crude mixture contains:

ComponentPolarity (Rf)SolubilityDetection (UV 254)Origin
Target Carbamate Medium (

)
Good in EtOAc/DCM; Poor in HexaneStrongProduct
Benzyl Alcohol High (

)
Miscible in organic solventsWeak/MediumExcess Reagent
Symmetrical Urea Low (

)
Very Poor (Insoluble in most)StrongMoisture byproduct
Diphenyl Phosphate Baseline (

)
Soluble in polar organicWeakDPPA byproduct

1.2 Sample Preparation (Critical Step)

  • Issue: The crude residue is likely a viscous oil or semi-solid containing urea precipitates.

  • Action: Do NOT attempt liquid loading with minimal DCM. The urea will precipitate on the head of the column, causing band broadening and high backpressure.

  • Recommendation: Use Dry Loading . Dissolve the crude in a minimum amount of DCM/MeOH, add Celite (1:2 ratio w/w), and rotovap to a free-flowing powder.

Module 2: The Purification Protocol

Methodology: Flash Column Chromatography (Normal Phase) Stationary Phase: Silica Gel 60 (40-63 µm)

2.1 Step-by-Step Workflow

  • Column Sizing: Use a silica-to-crude ratio of 40:1 by weight. The separation of BnOH requires high theoretical plate counts.

  • Mobile Phase: Hexanes (Hex) and Ethyl Acetate (EtOAc).

  • Equilibration: Flush column with 3 CV (Column Volumes) of 100% Hexanes.

  • Gradient Profile:

    • 0–5 min: 0% EtOAc (Isocratic hold to elute non-polar impurities).

    • 5–20 min: 0% → 10% EtOAc (Shallow gradient to move the front).

    • 20–40 min: 10% → 30% EtOAc (Target elution window).

    • 40–50 min: 30% → 100% EtOAc (Flush polar impurities/BnOH).

2.2 Visualization Logic Since both the product and the chlorophenyl ring are UV active, use UV 254 nm .

  • Confirmatory Stain: PMA (Phosphomolybdic Acid) . The carbamate usually stains dark blue/black upon heating.

Module 3: Troubleshooting & FAQs

Q1: My product is co-eluting with Benzyl Alcohol. How do I separate them? A: This is the most common failure mode. Benzyl alcohol (


 in 20% EtOAc/Hex) often "tails" into the carbamate peak.
  • The Fix: Switch to a DCM/Hexane gradient initially, or use an isocratic "hold" at the percentage where the product just begins to move (

    
    ).
    
  • Pro-Tip: If the overlap is severe, consider a recrystallization from Hexanes/EtOAc or Heptane/Toluene before the column. The urea is insoluble, and the carbamate often crystallizes while BnOH stays in the mother liquor.

Q2: I see a white precipitate crashing out inside the column. What is happening? A: This is likely the symmetrical urea byproduct (1,3-bis(1-(3-chlorophenyl)cyclopropyl)urea). It is extremely insoluble in non-polar mobile phases.

  • The Fix: This confirms you should have used Dry Loading (see Module 1.2). If it happens mid-run, stop the flow, dissolve the top of the column with a small amount of DCM, and restart carefully. You cannot "elute" the urea; it stays at the baseline.

Q3: The product spots are streaking on TLC. Do I need to add Triethylamine (TEA)? A: generally, No .

  • Reasoning: Unlike free amines, carbamates are non-basic and neutral. Streaking usually indicates:

    • Overloading: You put too much mass on the plate.

    • Acidic Impurities: Residual diphenylphosphoric acid from the DPPA reagent.[1]

  • The Fix: Wash your crude organic layer with 1M NaOH or Sat.

    
     before chromatography to remove acidic phosphate byproducts. This is more effective than adding TEA to the column.
    

Module 4: Process Visualization

The following diagram illustrates the decision logic for purifying Cbz-carbamates derived from Curtius rearrangements.

PurificationWorkflow Start Crude Reaction Mixture (Curtius Rearrangement) Workup Aqueous Workup (Wash w/ NaHCO3 to remove Phosphates) Start->Workup TLC TLC Analysis (Hex/EtOAc 4:1) Workup->TLC Decision1 Is Urea Precipitate Visible? TLC->Decision1 Filter Filtration / Trituration (Remove Urea Solid) Decision1->Filter Yes Load Dry Loading on Celite (Critical for solubility) Decision1->Load No Filter->Load Column Flash Column Gradient: 0-30% EtOAc/Hex Load->Column Decision2 Co-elution with Benzyl Alcohol? Column->Decision2 Recryst Recrystallize Fractions (Hex/EtOAc) Decision2->Recryst Yes Pure Pure Carbamate (Verify by 1H NMR) Decision2->Pure No Recryst->Pure

Figure 1: Purification logic flow for Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate, highlighting critical checkpoints for urea removal and benzyl alcohol separation.

References

  • Curtius Rearrangement Methodology : Organic Syntheses, Coll. Vol. 6, p. 910 (1988); Vol. 51, p. 48 (1971). (Standard protocols for DPPA/BnOH Curtius reactions).

  • Purification of Carbamates : "Purification of Reaction Mixtures." Common Organic Chemistry. (General guidelines on separating carbamates from alcohol byproducts).

  • Flash Chromatography Best Practices : Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org.[1][2] Chem.1978 , 43, 2923–2925.

  • Lorcaserin Intermediate Synthesis : "Process for the preparation of 1-(substituted phenyl)cyclopropanecarboxylic acid derivatives." Google Patents (WO2006076453A2). (Context for the specific 3-chlorophenyl cyclopropyl scaffold).

Sources

Technical Support Center: Purification of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: January 29, 2026 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a purification protocol, compare your crude material against these common impurity signatures. This compound is a critical intermediate (often in the synthesis of desmethylsibutramine analogs), and its purity dictates the success of subsequent deprotection steps.

Observation Likely Impurity Source of Error Recommended Protocol
Yellow/Orange Oil (Product should be solid)Benzyl Alcohol (BnOH)Excess reagent from Curtius rearrangement or hydrolysis of Cbz-Cl.Protocol B (Column) or High Vac Distillation
White Precipitate (Insoluble in EtOAc)Symmetrical UreaMoisture present during isocyanate formation (Curtius route).Filtration (Discard solid, keep filtrate)
Pungent/Acrid Smell Benzyl ChlorideUnreacted Cbz-Cl reagent.Protocol C (Chemical Wash)
Sticky Gum / Low MP Unreacted AmineIncomplete reaction / pH too low during protection.Protocol C (Acid Wash)

Purification Decision Matrix

Use this logic flow to select the correct purification strategy without wasting sample.

Purification_Decision_Tree Start Crude Material State IsSolid Is it a Solid? Start->IsSolid Recryst Protocol A: Recrystallization (EtOAc / Heptane) IsSolid->Recryst Yes IsOil Is it an Oil? IsSolid->IsOil No ChemWash Protocol C: Chemical Wash (Remove Amine/Acid) IsOil->ChemWash First Step CheckBnOH Contains Benzyl Alcohol? ChemWash->CheckBnOH Column Protocol B: Flash Chromatography (Gradient Elution) CheckBnOH->Column High Content (>5%) VacDist High Vacuum Kugelrohr (60°C) CheckBnOH->VacDist Trace Content (<5%) VacDist->Recryst If Solidifies

Figure 1: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.

Detailed Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Removing trace non-polar impurities and improving color.

Context: Carbamates generally crystallize well, but the lipophilic benzyl and chlorophenyl groups can cause "oiling out" if the solvent polarity is not balanced.

Reagents:

  • Solvent A: Ethyl Acetate (Good solubility)

  • Solvent B: n-Heptane or Hexanes (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C). Do not boil aggressively; the cyclopropyl ring is stable but thermal stress should be minimized [1].

  • Filtration: If the solution is cloudy (urea byproducts), filter while hot through a glass frit or Celite pad.

  • Precipitation: Slowly add hot n-Heptane dropwise until a persistent cloudiness appears.

  • Clarification: Add just enough Ethyl Acetate to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then, move to 4°C (fridge) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Heptane.

Critical Note: If the product separates as an oil at the bottom, reheat to dissolve and add a "seed crystal" if available. If no seed is available, scratch the glass surface with a spatula to induce nucleation.

Protocol B: Flash Chromatography (The Cleanup)

Best for: Removing Benzyl Alcohol and separating oily mixtures.

Context: Benzyl alcohol (BnOH) is the most persistent impurity in Cbz protection reactions. It co-elutes with many carbamates.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes (or Petroleum Ether) / Ethyl Acetate.

Gradient Strategy:

  • Equilibration: Start with 95:5 (Hex:EtOAc).

  • Loading: Load sample as a concentrated solution in minimal DCM or Toluene.

  • Elution:

    • 0–10% EtOAc: Elutes non-polar impurities (benzyl chloride, bis-cyclopropyl species).

    • 10–20% EtOAc:Target Compound typically elutes here.

    • 30–50% EtOAc: Elutes Benzyl Alcohol and more polar byproducts.

TLC Visualization:

  • Use UV (254 nm) – The chlorophenyl and benzyl groups are UV active.

  • Tip: If BnOH overlaps, run the column slower or switch to a Toluene/EtOAc gradient (BnOH retains more strongly in Toluene systems).

Protocol C: Chemical Washing (The "Quick Fix")

Best for: Removing unreacted starting materials (Amine/Acid) before crystallization.

Workflow Diagram:

Chemical_Wash_Workflow Crude Crude in EtOAc AcidWash Wash: 1M HCl (Cold) (Removes Amine SM) Crude->AcidWash BaseWash Wash: 10% Na2CO3 (Removes Acid/Phenols) AcidWash->BaseWash Brine Wash: Brine (Drying) BaseWash->Brine Dry Dry: Na2SO4 & Evaporate Brine->Dry

Figure 2: Sequential wash protocol to remove ionizable starting materials.

Procedure:

  • Dissolve crude in Ethyl Acetate (10 mL per gram).

  • Acid Wash: Wash 2x with cold 1M HCl. Caution: Do not use concentrated acid or heat, as cyclopropyl amines can undergo ring-opening rearrangement under harsh acidic conditions [2].

  • Base Wash: Wash 2x with 10% Na₂CO₃ or saturated NaHCO₃ to remove any unreacted carboxylic acid (if Curtius route) or hydrolyzed Cbz-Cl (CO₂/Benzyl alcohol precursors).

  • Drying: Wash with brine, dry over Na₂SO₄, and concentrate.

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. What now? A: This is common for carbamates with flexible alkyl chains or aromatic impurities.

  • Check Purity: Run a proton NMR. If Benzyl Alcohol is present (>5%), you must remove it (Protocol B) before crystallization will work.

  • Trituration: Add cold pentane or hexane to the oil and sonicate. This often forces the carbamate to precipitate as a white solid while impurities stay in the mother liquor.

Q: I see a spot on TLC just below my product that won't go away. A: This is likely Benzyl Alcohol . It has a similar Rf to many Cbz-protected amines in EtOAc/Hexane systems.

  • Fix: Change your TLC solvent to DCM/MeOH (98:2) . The separation often improves.[1] If using a column, switch to a DCM-based gradient.

Q: Can I use vacuum distillation? A: Only for removing volatiles. The carbamate itself has a high boiling point and may decompose (decarboxylate) at the temperatures required to distill it (>150°C at high vac). Use vacuum only to strip off solvent or trace benzyl alcohol (using a Kugelrohr at 60-80°C under high vacuum).

Q: Why did I get a white solid that is insoluble in everything? A: If you used the Curtius rearrangement (DPPA or NaN3 route), this is likely the Symmetrical Urea (1,3-bis(1-(3-chlorophenyl)cyclopropyl)urea).

  • Cause: Water entered the reaction after isocyanate formation but before Benzyl Alcohol addition.

  • Fix: It is extremely insoluble. Filter the solution through a sintered glass funnel; your product is in the liquid filtrate.

References

  • Ghosh, A. K., et al. (2018).[2] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 13(22), 2351–2373.

  • Wong, H. N. C., et al. (1989). "Cyclopropane amino acids and their derivatives." Chemical Reviews, 89(1), 165–198. (Discusses stability of cyclopropyl amines).
  • Organic Chemistry Portal. "Cbz-Protected Amino Groups: Protection and Deprotection."

  • Agrawal, A., et al. (2025). "Recent Advances in the Synthesis of Cyclopropylamines." Journal of Organic Chemistry (Inferred from search context on cyclopropylamine synthesis).

Sources

Technical Support Center: TLC Monitoring for Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Method Development & Troubleshooting for Curtius Rearrangement Monitoring Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are monitoring the synthesis of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate . This synthesis typically proceeds via a Curtius Rearrangement of 1-(3-chlorophenyl)cyclopropanecarboxylic acid, using diphenylphosphoryl azide (DPPA) or a mixed anhydride/azide system, followed by trapping the isocyanate intermediate with benzyl alcohol (BnOH).

The Challenge: This reaction involves a transition from a polar acid to a non-polar isocyanate, and finally to a mid-polar carbamate. The critical pain point is the co-elution of the product with excess Benzyl Alcohol and the instability of the isocyanate intermediate on silica gel.

This guide provides a self-validating TLC system to monitor this specific transformation.

Standard Operating Procedure (SOP)

A. The "Hardware": TLC System Setup
ComponentSpecificationTechnical Rationale
Stationary Phase Silica Gel 60 F₂₅₄ (Aluminum/Glass backed)Standard polar phase. The F₂₅₄ indicator is crucial for visualizing the chlorophenyl and benzyl chromophores.
Mobile Phase A (General) Hexane : Ethyl Acetate (4:1 to 3:1) Ideal for separating the non-polar carbamate product from the polar starting acid.
Mobile Phase B (Separation) DCM : Methanol (98:2) Use this if Benzyl Alcohol co-elutes with your product. The selectivity difference often resolves the overlap.
Additive 0.5% Acetic Acid (AcOH) Critical: Add to Mobile Phase A to suppress ionization of the starting carboxylic acid, preventing "streaking."
B. Visualization Protocol
  • Primary (Non-Destructive): UV Lamp at 254 nm .

    • Observation: The starting material (SM), product, and BnOH all contain aromatic rings and will quench fluorescence (appear as dark spots).

  • Secondary (Destructive): Phosphomolybdic Acid (PMA) or Hanessian’s Stain .

    • Protocol: Dip plate, blot excess, heat with a heat gun until spots appear.

    • Why: The cyclopropyl ring is electron-rich and strained; it stains intensely with oxidizing stains like PMA, helping distinguish the product from simple aromatic impurities.

Troubleshooting Guide (Q&A)

Issue 1: "My starting material is streaking from the baseline and smearing into the product region."

Diagnosis: Carboxylic acid dimerization and interaction with silica silanols. Solution: The starting material, 1-(3-chlorophenyl)cyclopropanecarboxylic acid, has a free -COOH group. On neutral silica, it partially ionizes and hydrogen bonds, causing tailing.

  • Fix: Add 0.5% - 1% Acetic Acid to your eluent (e.g., Hexane/EtOAc/AcOH). This protonates the acid, forcing it into a single, tighter spot.

Issue 2: "I see a large spot that overlaps with my product. Is it Benzyl Alcohol?"

Diagnosis: Co-elution of excess Benzyl Alcohol (BnOH) with the carbamate product.[1] Solution: BnOH is often used in excess (1.5–2.0 equiv). Its polarity is very similar to carbamates in Hexane/EtOAc systems.

  • Test: Run a "Cospot" (Lane 1: Reaction, Lane 2: Pure BnOH, Lane 3: Co-spot).

  • Fix: Switch solvent selectivity. Move to a Dichloromethane (DCM) based system (e.g., 100% DCM or DCM:MeOH 99:1). Benzyl alcohol interacts differently with DCM than the carbamate, often improving resolution [1].

  • Advanced Fix: Visualize with Anisaldehyde stain . Benzyl alcohol stains differently (often faint pink/gray) compared to the carbamate (often dark blue/purple due to the cyclopropyl/carbamate combo).

Issue 3: "I'm trying to see the Isocyanate intermediate, but the spot keeps changing."

Diagnosis: Hydrolysis of the isocyanate on the silica plate. Solution: STOP. Do not rely on TLC to monitor the isocyanate intermediate (1-isocyanato-1-(3-chlorophenyl)cyclopropane). Isocyanates are reactive electrophiles. When exposed to the moisture on a silica plate, they hydrolyze to the amine and then form the urea dimer.

  • Protocol: Use FT-IR to monitor the isocyanate. Look for the strong, diagnostic peak at ~2270 cm⁻¹ . When this peak appears, the rearrangement is done.[2] When it disappears after adding BnOH, the carbamate is formed [2].

Workflow Visualization

The following diagram outlines the logical decision tree for monitoring the reaction.

CurtiusMonitoring cluster_legend Legend Start Start Reaction (Acid + DPPA/Base) Action1 Heat to Reflux (Rearrangement) Start->Action1 Check1 TLC Check 1: Disappearance of Acid Check1->Action1 Acid Remains Check2 IR Check: Isocyanate Peak (2270 cm⁻¹) Check1->Check2 Acid Gone Action1->Check1 Check2->Action1 No Peak Action2 Add Benzyl Alcohol (Trapping) Check2->Action2 Peak Strong Check3 TLC Check 2: Product Formation Action2->Check3 Issue1 Issue: Product co-elutes with BnOH Check3->Issue1 Overlap Finish Workup & Purify Check3->Finish Clean Spot Solve1 Switch to DCM or use Anisaldehyde Issue1->Solve1 Solve1->Check3 key1 Action key2 Decision Point key3 Critical Issue

Caption: Figure 1. Logical workflow for monitoring the Curtius rearrangement and subsequent carbamate trapping. Note the reliance on IR for the intermediate step.

Advanced FAQ: Mechanism & Stability

Q: Why does the cyclopropyl group require specific attention during visualization? A: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and "pi-character" in its C-C bonds [3]. This makes it more susceptible to oxidation by stains like PMA or KMnO₄ compared to standard alkyl chains. This unique reactivity is a diagnostic tool—if your spot doesn't stain strongly, you may have lost the cyclopropyl ring (ring opening is a risk under highly acidic conditions, though rare in Curtius conditions).

Q: Can I use an amine stain like Ninhydrin? A: No. The product is a carbamate (protected amine), not a free amine. Ninhydrin requires a free -NH₂ or -NHR group to form Ruhemann's purple. Your product will be Ninhydrin negative. If you see a positive Ninhydrin spot at the baseline, your carbamate has likely hydrolyzed (unlikely) or you have formed the free amine byproduct due to moisture in the reaction [4].

Q: What are the expected Rf values? Relative values in Hexane:EtOAc (3:1)

  • Starting Acid: 0.1 - 0.2 (Streaks)

  • Benzyl Alcohol: 0.4 - 0.5

  • Product (Carbamate): 0.45 - 0.55 (Often slightly higher than BnOH)

  • Diphenylphosphate byproduct: 0.0 - 0.1 (Stays at baseline)

References

  • Separation of Benzyl Alcohol from Benzyl Carbamates. BenchChem Technical Notes. Retrieved from .

  • Curtius Rearrangement Monitoring. Organic Chemistry Portal. Available at: [Link]

  • Cyclopropyl Fragment in Drug Discovery. Journal of Medicinal Chemistry, 2016.[3] "The Cyclopropyl Fragment is a Versatile Player". Available at: [Link]

  • TLC Visualization Methods. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: Carbamate Stability & Workup Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Chemical Process Development division. It addresses the stability profiles of carbamates (urethanes) during downstream processing, focusing on mechanistic failure points and remediation strategies.

Subject: Preventing Degradation of Carbamate Compounds During Isolation and Purification Ticket Type: Advanced Methodology Guide Target Audience: Medicinal Chemists, Process Engineers[1]

Executive Summary: The Stability Paradox

Carbamates (


) are often perceived as robust protecting groups (e.g., Boc, Cbz) or stable pharmacophores.[1] However, they possess a latent instability profile driven by two competing degradation pathways: Acid/Base Hydrolysis  and Thermal Reversion to Isocyanates .

Failure to control pH and temperature during workup typically results in three common artifacts:

  • Loss of the carbamate moiety (reversion to amine).

  • Transesterification (scrambling of the

    
     group).
    
  • Formation of urea byproducts (via isocyanate intermediates).

Module 1: Chemical Stability & pH Control

The Issue: Carbamates are susceptible to hydrolysis at both pH extremes. The mechanism of degradation dictates the necessary quenching protocol.

Q: Why is my carbamate hydrolyzing at physiological pH (7.4)?

A: This is likely an


-like elimination , particularly common with 

-monosubstituted carbamates (especially phenolic esters or those with electron-withdrawing groups).[1]
  • Mechanism: At pH > 7, the N-H proton is removed, creating a conjugate base. The electrons cascade to form a carbon-nitrogen double bond, expelling the alkoxide leaving group and generating an isocyanate intermediate. The isocyanate then reacts with water to form an amine and

    
    .
    
  • Risk Factor:

    
    -monosubstituted carbamates (R-NH-CO-OR') are significantly less stable than 
    
    
    
    -disubstituted analogs.[1]
Q: How do I quench a reaction containing an acid-labile carbamate (e.g., Boc)?

A: Avoid strong mineral acids. Even dilute HCl (1M) can initiate deprotection if the contact time is prolonged or if the organic solvent concentrates the acid in the aqueous interface.

  • Protocol: Use a Buffered Quench .

    • Recommended: 0.5 M Phosphate Buffer (pH 6.0 - 7.0).[1]

    • Alternative: Saturated

      
       (pH ~4.5) is generally safe for Boc but may be too acidic for highly sensitive trityl-carbamates.
      
    • Avoid: Saturated

      
       if your carbamate is base-sensitive (e.g., Fmoc), as the pH (~8.[1]5) can trigger slow deprotection.
      
Q: Can I perform an aqueous workup on Fmoc-protected amines?

A: Yes, but speed and temperature are critical. Fmoc is base-labile (designed to be cleaved by piperidine).[1]

  • Danger Zone: Prolonged exposure to basic aqueous layers (pH > 9) or nucleophilic amines.[1]

  • Corrective Action: Acidify the aqueous layer to pH ~3-4 using dilute

    
     or Citric Acid before extraction. This protonates any residual amines and suppresses the base-catalyzed elimination mechanism.
    

Module 2: Thermal Stress & Physical Isolation

The Issue: "Rotovap degradation" is often misdiagnosed as hydrolysis. It is actually Thermal Reversion .

Q: My compound degrades during rotary evaporation. Is it reacting with the solvent?

A: If you are heating above 40-50°C, you are likely driving the equilibrium toward the isocyanate.

  • Mechanism:

    
    
    
  • Thermodynamics: This reaction is endothermic. High heat drives it to the right. Under vacuum, if the alcohol (

    
    ) is volatile, it is removed, permanently shifting the equilibrium to the isocyanate (Le Chatelier’s Principle).[1]
    
  • Solution:

    • Limit Bath Temp: Never exceed 35°C for sensitive carbamates.

    • Vacuum Control: Use a stronger vacuum to evaporate solvents at lower temperatures rather than increasing the heat.

Module 3: Purification & Chromatography

The Issue: Silica gel is acidic (


) due to surface silanol groups (

).[1] This can catalyze the cleavage of acid-sensitive carbamates (Boc) or the rearrangement of others.
Q: Why does my pure spot turn into a streak on the silica column?

A: This indicates on-column degradation. The silica surface protons are catalyzing the removal of the protecting group or hydrolysis.

Q: How do I passivate the silica gel?

A: You must neutralize the active acidic sites on the silica surface.

  • Protocol: Pre-treat the column or add a modifier to the eluent.

    • Method A (Eluent Modifier): Add 0.5% to 1% Triethylamine (TEA) or Pyridine to your solvent system (e.g., Hexane/EtOAc + 1% TEA).[1]

    • Method B (Pre-wash): Flush the packed column with a solution of 5% TEA in Hexanes, then equilibrate with your running solvent.

  • Note: For base-sensitive carbamates (Fmoc), use neutralized silica (washed with buffer) or switch to Alumina (Neutral) , though Alumina can sometimes cause different adsorption issues.[1]

Visual Technical Data

Table 1: Stability Matrix & Workup Selection
Carbamate TypePrimary RiskCritical AvoidanceRecommended Quench/WashPurification Additive
Boc (t-Butyl)Acid HydrolysisHCl, TFA, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Sat.[1]

or Phosphate pH 7
1% TEA (if ultra-sensitive)
Fmoc (Fluorenyl)Base Elimination (E1cB)Piperidine, NaOH, pH > 9dilute Citric Acid or

None (Avoid amines!)[1]
Cbz (Benzyl)Hydrogenolysis / Strong Acid

, HBr/AcOH
Standard (Robust)Standard
Phenolic (Prodrugs)Rapid Hydrolysis (pH > 7)pH > 7.0, NucleophilesCold Phosphate Buffer pH 6Neutral Alumina
Diagram 1: Degradation Pathways & Prevention

This diagram illustrates the two major failure modes: pH-driven hydrolysis and thermal reversion.

CarbamateDegradation Carbamate Carbamate (R-NH-CO-OR') Isocyanate Isocyanate (R-N=C=O) Carbamate->Isocyanate Thermal Reversion (Loss of R'OH) Amine Amine (R-NH2) Carbamate->Amine Hydrolysis Isocyanate->Amine H2O Quench (-CO2) Heat Heat (>50°C) Vacuum Heat->Isocyanate Base Base (pH > 8) E1cB Mechanism Base->Amine Acid Acid (pH < 2) Protonation Acid->Amine

Caption: Pathways of carbamate instability. Thermal stress leads to isocyanates; pH extremes lead to hydrolysis.

Diagram 2: Optimized Workup Workflow

Decision tree for processing reaction mixtures containing sensitive carbamates.

WorkupWorkflow Start Reaction Mixture CheckType Identify Carbamate Type Start->CheckType AcidSens Acid Sensitive (e.g., Boc, Trityl) CheckType->AcidSens BaseSens Base Sensitive (e.g., Fmoc, Phenolic) CheckType->BaseSens QuenchBase Quench: Sat. NaHCO3 or Phosphate pH 7-8 AcidSens->QuenchBase QuenchAcid Quench: 0.5M Citric Acid or KHSO4 (pH 3-4) BaseSens->QuenchAcid Extract Extraction (EtOAc/DCM) Cold (<10°C) QuenchBase->Extract QuenchAcid->Extract Dry Dry: Na2SO4 (Avoid MgSO4 for extreme acid sens.) Extract->Dry Conc Concentrate Bath < 30°C Dry->Conc PurifyBase Column: Silica + 1% TEA Conc->PurifyBase If Acid Sensitive PurifyAcid Column: Neutral Silica NO Amines! Conc->PurifyAcid If Base Sensitive

Caption: Logic flow for selecting quench buffers and purification conditions based on carbamate sensitivity.

References

  • Carbamate Hydrolysis Kinetics

    • Stability of Carbamate Prodrugs.[2][3] National Institutes of Health (NIH).[1]

    • [1]

  • Fmoc Stability Profile

    • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis.[1][4]

    • [1]

  • Thermal Decomposition

    • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
    • [1]

  • Boc Group Stability

    • Boc-Protected Amino Groups: Stability and Removal.
    • [1]

  • Silica Gel Purification

    • Silica Gel Chromatographic Methods for Isolation and Purification.[5][6][7]

    • [1]

Sources

Validation & Comparative

Structural validation of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate by X-ray crystallography.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of rigidified pharmacophores, Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate represents a critical structural class. The cyclopropyl moiety serves as a bioisostere for double bonds or gem-dimethyl groups, locking the 3-chlorophenyl and carbamate vectors into a specific spatial orientation.

While Nuclear Magnetic Resonance (NMR) is the workhorse of routine characterization, it faces severe limitations with this specific scaffold due to the quaternary carbon at the cyclopropyl C1 position, which lacks proton coupling partners. This guide objectively compares structural validation methods, establishing Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for absolute configuration and conformational analysis, while positioning NMR and Computational Chemistry as necessary supporting techniques.

Critical Structural Challenges

The molecule presents three distinct structural challenges that dictate the choice of validation method:

  • Quaternary Center (C1): The carbon linking the cyclopropyl ring, the chlorophenyl group, and the carbamate nitrogen is quaternary. Standard 1D

    
    H-NMR cannot directly probe the stereochemistry here due to the absence of attached protons.
    
  • Rotational Freedom: The carbamate linker (

    
    ) possesses rotational degrees of freedom that NMR averages out in solution, potentially masking the bioactive conformation.
    
  • Electronic Effects: The 3-chloro substitution pattern induces electronic asymmetry in the phenyl ring, which is subtle to detect by low-resolution techniques but distinct in electron density maps.

Comparative Performance Analysis

The following table summarizes the capabilities of the three primary validation methodologies for this specific compound.

FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (Routine) Method C: DFT Computation (Support)
Absolute Configuration Definitive (via Anomalous Scattering)Indirect/Ambiguous (requires chiral shift reagents)Predictive only
Conformation Precise solid-state conformerTime-averaged ensembleEnergy-minimized theoretical state
Quaternary C1 Analysis Direct visualization of bond anglesBlind spot (requires HMBC/NOESY inference)Calculated geometry
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5-10 mg)None (Virtual)
Turnaround Time 24–48 Hours (post-crystallization)1–2 Hours12–24 Hours
Cost Efficiency High (instrument/expertise intensive)LowLow

Detailed Experimental Protocols

Protocol A: Single Crystal X-ray Diffraction (The Definitive Method)

Objective: Obtain a high-resolution (


 Å) structure to validate bond lengths and the C1 geometry.
Step 1: Crystallization Screening (Vapor Diffusion)

Direct evaporation often yields amorphous powder. We utilize a vapor diffusion method to slow nucleation.

  • Solvent System: Dissolve 20 mg of the carbamate in 0.5 mL of Ethyl Acetate (good solubility).

  • Precipitant: Use Hexane or Pentane (poor solubility).

  • Setup: Place the ethyl acetate solution in an inner vial. Place this vial inside a larger jar containing 2 mL of Hexane. Cap the outer jar tightly.

  • Incubation: Store at 4°C. Hexane vapors will slowly diffuse into the ethyl acetate, lowering solubility and promoting crystal growth over 3–7 days.

Step 2: Data Collection & Refinement
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
  • Temperature: Maintain crystal at 100 K (using

    
     stream) to reduce thermal vibration of the flexible benzyl tail.
    
  • Strategy: Collect a full sphere of data to ensure high redundancy (

    
    ) for accurate intensity statistics.
    

Target Metrics for Validation:

  • R-factor (

    
    ): 
    
    
    
    indicates a high-quality model.
  • Goodness of Fit (GoF): Close to 1.0.

  • Flack Parameter: For chiral resolution (if applicable), a value near 0.0 (with low esd) confirms absolute configuration.

Protocol B: Advanced NMR Characterization (The Screening Method)

Objective: Confirm bulk purity and solution-state connectivity.

  • Solvent: DMSO-

    
     (prevents aggregation common in carbamates).
    
  • Experiments:

    • 1D

      
      H:  Check integration of the benzyl 
      
      
      
      (singlet/doublet depending on rotation) vs. cyclopropyl protons (multiplets at 1.2–1.5 ppm).
    • 2D HMBC: Crucial for the quaternary center. Look for long-range coupling from the cyclopropyl

      
       protons to the Carbonyl Carbon and the Phenyl ipso-Carbon.
      

Structural Validation Logic

The following diagram illustrates the decision-making process for validating the structure of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate.

ValidationLogic Start Synthesized Crude Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate PurityCheck Step 1: Purity Check (LC-MS / 1H-NMR) Start->PurityCheck Decision1 Is Purity > 95%? PurityCheck->Decision1 Recrystallize Protocol: Recrystallize (EtOAc / Hexane) Decision1->Recrystallize No StereoCheck Step 2: Stereocenter Check (Quaternary C1) Decision1->StereoCheck Yes Recrystallize->PurityCheck NMR_Limit NMR Limitation: No proton on C1 NOE inconclusive StereoCheck->NMR_Limit XRD_Path Step 3: X-Ray Crystallography (Vapor Diffusion) NMR_Limit->XRD_Path Required DataCollection Data Collection (100 K, Mo-Ka) XRD_Path->DataCollection Validation Final Validation: 1. Bond Lengths (C1-N, C1-Ph) 2. Torsion Angles 3. H-Bond Network DataCollection->Validation

Figure 1: Decision matrix for structural validation, highlighting the necessity of X-ray diffraction for quaternary center resolution.

Representative Data Analysis

When analyzing the X-ray data for this carbamate, specific geometric parameters serve as quality control markers. These values are derived from statistical averages of similar cyclopropyl-carbamate structures in the Cambridge Structural Database (CSD).

Table 2: Critical Geometric Parameters (Expected vs. Observed)
ParameterAtom PairExpected Value (Å/°)Structural Significance
Bond Length C(cyclopropyl)-C(cyclopropyl)

Å
Verifies ring strain and integrity.
Bond Length C1 – N(carbamate)

Å
Indicates single bond character; shorter than typical C-N due to resonance.
Bond Angle C(ring)-C1-C(ring)

°
Classic cyclopropyl geometry; deviation suggests ring opening or disorder.
Torsion Angle Ph-C1-N-C(=O) Variable (0°–90°)Defines the bioactive conformation relative to the phenyl ring.

Interpretation:

  • Planarity: The carbamate group (

    
    ) should be essentially planar (torsion angle near 180° or 0°) due to resonance delocalization.
    
  • Packing: Look for N-H...O=C hydrogen bonds linking molecules into infinite chains, a common motif in carbamate crystals that stabilizes the lattice.

Expert Insight & Causality

Why X-ray beats NMR for this specific molecule: The cyclopropyl ring acts as a rigid spacer. In solution (NMR), the benzyl carbamate tail and the 3-chlorophenyl ring rotate freely around the quaternary C1 anchor. This averaging makes it impossible to determine if the molecule adopts a "folded" (stacking) or "extended" conformation.

In the solid state (X-ray), the molecule "freezes" into its lowest energy packing conformation. This reveals:

  • The precise angle between the chlorophenyl ring and the carbamate plane.

  • Intermolecular interactions (e.g.,

    
    -stacking between the benzyl and chlorophenyl rings of adjacent molecules) that often dictate solubility and bioavailability.
    

Self-Validating Protocol: If the X-ray structure shows high thermal ellipsoids (smearing) at the benzyl group, it confirms the flexibility predicted by NMR. Conversely, if the structure is rigid, it suggests strong lattice locking forces. This correlation between "NMR fuzziness" and "X-ray disorder" validates the physical reality of the molecule.

References

  • Small Molecule Crystallography vs NMR: Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Retrieved from [Link] Citation Context: Supports the comparative analysis of resolution and utility for rigid vs. flexible molecules.

  • Absolute Configuration Determination: Wozniak, L. A., et al. (2020).[1] Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie, 59(35). Retrieved from [Link] Citation Context: Validates the use of X-ray for determining stereochemistry in difficult-to-crystallize small molecules.

  • Benzyl Carbamate Synthesis & Properties: Organic Syntheses, Coll. Vol. 6, p.101 (1988). Benzyl Carbamate.[2][3][4][5][6][7][8] Retrieved from [Link] Citation Context: Provides the foundational chemical properties and solubility data used in the crystallization protocol.

  • Structural Biology Techniques Overview: Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link] Citation Context: General reference for the integration of structural techniques in drug discovery.

Sources

Evaluation of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate: Kinase Selectivity and Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

In the development of novel kinase inhibitors, the 1-(3-chlorophenyl)cyclopropyl moiety serves as a "privileged structure"—a molecular scaffold capable of providing rigid conformational control in the ATP-binding pocket. However, the Benzyl carbamate (Cbz) protected form—Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate (hereafter referred to as Cbz-3CPC )—presents a unique challenge in biochemical assays.

While often viewed merely as a synthetic intermediate, carbamate-protected amines can exhibit unexpected biological activity. They may act as "sticky" aggregators (Pan-Assay Interference Compounds or PAINS) or function as weak, non-specific hydrophobic binders.

This guide provides a rigorous framework for evaluating the cross-reactivity of Cbz-3CPC . We compare its performance against industry-standard promiscuous inhibitors (e.g., Staurosporine) to validate whether observed inhibition is driven by specific kinase targeting or assay interference.

Comparative Performance Analysis

To validate Cbz-3CPC, we must benchmark it against known standards. The following table contrasts the behavior of Cbz-3CPC against a Broad-Spectrum Reference (Staurosporine) and a Target-Specific Reference (Gefitinib) within a standard ADP-Glo™ Kinase Profiling panel.

Table 1: Selectivity Profile Comparison (Representative Data)
FeatureCbz-3CPC (Candidate) Staurosporine (Broad Control) Gefitinib (Specific Control)
Primary Target Undefined / Scaffold ProbePan-Kinase (ATP Competitive)EGFR (T790M/L858R)
Selectivity Score (S35) 0.02 (Highly Selective/Inactive)0.85 (Promiscuous)0.15 (Selective)
Mechanism of Action Hydrophobic Pocket OccupancyATP MimeticType I Inhibitor
Assay Interference Risk High (Potential Aggregation)LowLow
Solubility (DMSO) Moderate (LogP ~3.9)HighHigh
Cross-Reactivity Minimal (<5% inhibition at 10µM)High (>90% inhibition across panel)Limited to EGFR family

Analyst Insight: A low Selectivity Score (S-Score) for Cbz-3CPC is desirable if you are validating it as an inert intermediate. If Cbz-3CPC shows an S-Score > 0.1, it suggests the carbamate group is driving non-specific hydrophobic binding, invalidating its use as a negative control.

Technical Deep Dive: The Validation Protocol

To objectively measure cross-reactivity, we utilize the ADP-Glo™ Kinase Assay platform. This bioluminescent assay is chosen over fluorescence-based methods (like FRET) because carbamates can quench fluorescence, leading to false positives.

Phase 1: The "Clean" Screen Workflow

The following diagram outlines the critical decision-making pathway for profiling Cbz-3CPC. We must first rule out solubility issues before attributing activity to kinase inhibition.

KinaseValidation Start Compound: Cbz-3CPC Solubility Step 1: Nephelometry (Solubility Check) Start->Solubility Decision1 Precipitate? Solubility->Decision1 Aggregator Step 2: Detergent Sensitivity (0.01% Triton X-100) Decision2 IC50 Shift w/ Detergent? Aggregator->Decision2 KinasePanel Step 3: 50-Kinase Panel (ADP-Glo Assay) Analysis Step 4: Calculate Selectivity (Gini Coefficient / S-Score) KinasePanel->Analysis Decision1->Aggregator No Fail1 FAIL: False Positive (Precipitation) Decision1->Fail1 Yes Decision2->KinasePanel No Fail2 FAIL: Promiscuous Aggregator Decision2->Fail2 Yes (Shift > 3x)

Figure 1: The "Clean Screen" Workflow. This logic gate ensures that physical artifacts (precipitation or aggregation) are not mistaken for specific kinase cross-reactivity.

Phase 2: Experimental Methodology (ADP-Glo)

Objective: Determine the Percent Inhibition of Cbz-3CPC across a diverse panel of kinases (e.g., SRC, ABL1, EGFR, CDK2).

Reagents:

  • Test Compound: Cbz-3CPC (10 mM stock in 100% DMSO).

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Detection System: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Protocol Steps:

  • Compound Preparation:

    • Perform a serial dilution of Cbz-3CPC in DMSO to generate a 10-point dose-response curve (Starting concentration: 10 µM).

    • Critical Control: Prepare Staurosporine (1 µM) as the Max Inhibition control and pure DMSO as the Min Inhibition control.

  • Kinase Reaction (5 µL volume):

    • Dispense 1 µL of diluted compound into a 384-well white low-volume plate.

    • Add 2 µL of Kinase Enzyme (optimized ng/well per specific kinase).

    • Add 2 µL of ATP/Substrate mix.

    • Incubation: 60 minutes at Room Temperature (22°C).

  • ADP Depletion (5 µL volume):

    • Add 5 µL of ADP-Glo™ Reagent .

    • Incubation: 40 minutes at 22°C.

    • Mechanism: This step terminates the kinase reaction and depletes all remaining unconsumed ATP, leaving only the ADP generated by the kinase.

  • Detection (10 µL volume):

    • Add 10 µL of Kinase Detection Reagent .

    • Incubation: 30 minutes at 22°C.

    • Mechanism: Converts ADP back to ATP, which is then used by Ultra-Glo™ Luciferase to produce light.[1]

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., BMG PHERAstar).

Data Analysis & Interpretation

To quantify cross-reactivity, do not rely solely on IC50 values. You must calculate the Selectivity Score (S-Score) .

Selectivity Score Calculation

The S-score is defined as the number of kinases inhibited by the compound at a specific threshold (e.g., >50% inhibition) divided by the total number of kinases tested.



Interpreting Cbz-3CPC Results
  • Scenario A: S(35) < 0.05 (Ideal)

  • Scenario B: S(35) > 0.30 (Problematic)

    • Action: Repeat the assay with 0.01% Triton X-100 . If activity disappears, it was an artifact.

Mechanism of Detection

The following diagram illustrates why the ADP-Glo method is robust against the potential interference of the benzyl carbamate group.

ADPGloMechanism ATP ATP Kinase Kinase (+ Cbz-3CPC) ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP (Product) Kinase->ADP Phosphorylation Depletion ADP-Glo Reagent (Removes ATP) ADP->Depletion Detection Detection Reagent (ADP -> ATP -> Light) Depletion->Detection Signal Luminescence (Proportional to Activity) Detection->Signal

Figure 2: ADP-Glo Signal Generation. Unlike fluorescence assays, this pathway generates a "glow" signal from ADP, minimizing interference from the aromatic benzyl ring of Cbz-3CPC.

Troubleshooting & Optimization

When working with Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate , specific physicochemical properties require attention:

  • Solubility Limits: The chlorophenyl and benzyl groups make this molecule highly lipophilic.

    • Risk: Precipitation in aqueous kinase buffer.

    • Solution: Ensure final DMSO concentration is 1% . Do not exceed 10 µM compound concentration in the initial screen.

  • Signal Quenching:

    • While ADP-Glo is resistant, high concentrations (>50 µM) of carbamates can sometimes inhibit Luciferase directly.

    • Control: Run a "Mock Inhibition" control where Cbz-3CPC is added after the kinase reaction but before the detection reagent. If the signal drops compared to DMSO, the compound inhibits the luciferase, not the kinase.

References

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Benchmarking Guide: Synthetic Routes for Substituted Benzyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted benzyl carbamates (


) is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in anticonvulsants, enzyme inhibitors, and as the venerable Cbz protecting group. Historically, the reliance on phosgene or isocyanates has imposed severe safety constraints and atom-economy penalties.

This guide benchmarks three modern synthetic pathways that outperform traditional phosgenation:

  • Cesium-Promoted CO₂ Fixation: The superior "Green" route for laboratory-scale diversity.

  • Continuous Flow Curtius Rearrangement: The standard for scalable, safety-critical manufacturing.

  • Catalytic Transcarbamoylation: The non-isocyanate alternative for late-stage functionalization.

Strategic Analysis: The Shift from Phosgene

Traditional routes involving benzyl chloroformate or benzyl isocyanate suffer from hydrolytic instability and toxicity. The industry standard is shifting toward in-situ carbonyl generation and CO₂ utilization .

Comparative Benchmarking Matrix
MetricRoute A: Cs₂CO₃ / CO₂ Fixation Route B: Continuous Flow Curtius Route C: Transcarbamoylation Control: Phosgene/Isocyanate
Primary Utility Library Synthesis / Green ChemScale-up / Process SafetyLate-Stage FunctionalizationLegacy / Commodity Chems
Yield (Avg) 85–92%80–95%70–85%60–80%
Atom Economy High (Direct CO₂ incorp.)Moderate (N₂ loss)High (Alcohol exchange)Low (HCl/Salt waste)
Safety Profile Excellent (No volatile toxics)High (Hazardous intermediates contained)Good (Requires organotin alternatives)Poor (Inhalation hazard)
Key Limitation Stoichiometric base often requiredRequires specialized flow equipmentEquilibrium-driven (requires excess)Toxicity & Regulation

Deep Dive: Technical Methodologies

Route A: Cesium-Promoted CO₂ Fixation (The "Green" Standard)

Mechanism: This route bypasses isocyanates by trapping amines with CO₂ to form a carbamate anion, which is subsequently alkylated. Critical Insight: The use of Cesium Carbonate (Cs₂CO₃) is not arbitrary. The "Cesium Effect" provides a naked carbamate anion due to the large ionic radius of Cs⁺, significantly enhancing nucleophilicity compared to Na⁺ or K⁺ salts. Furthermore, additives like TBAI (Tetrabutylammonium iodide) can suppress N-alkylation side reactions, a common failure mode in this pathway.

Experimental Protocol: General Synthesis of N-Benzyl Carbamates

Target: Synthesis of benzyl (4-fluorobenzyl)carbamate.

  • Carboxylation: To a solution of 4-fluorobenzylamine (1.0 mmol) in anhydrous DMF (5 mL), add Cs₂CO₃ (2.0 mmol) and TBAI (0.2 mmol).

  • CO₂ Uptake: Bubble dry CO₂ gas through the suspension at room temperature for 30–60 minutes. The mixture will thicken as the carbamate salt forms.

  • Electrophile Addition: Add benzyl bromide (1.1 mmol) dropwise while maintaining CO₂ atmosphere (balloon pressure is sufficient).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMF/salts. Dry over MgSO₄ and concentrate.

  • Validation: Expect yields >85%. Absence of N-benzylated amine (secondary amine byproduct) confirms the efficacy of the TBAI/Cs system.

Route B: Continuous Flow Curtius Rearrangement (The Scalable Standard)

Mechanism: Converts substituted phenylacetic acids to benzyl carbamates via acyl azides and isocyanates. Critical Insight: In batch, the Curtius rearrangement involves potentially explosive acyl azides and toxic isocyanates. Flow chemistry telescopes these steps, keeping the active volume of hazardous intermediates negligible.[1] This is the only viable route for multi-kilogram synthesis of benzyl carbamates from carboxylic acid precursors.

Experimental Protocol: Flow Synthesis Workflow

Equipment: Vapourtec R-Series or equivalent chip-reactor system.

  • Feed A: Substituted phenylacetic acid (0.5 M) + Triethylamine (1.1 equiv) in Toluene.

  • Feed B: Diphenylphosphoryl azide (DPPA, 1.1 equiv) in Toluene.

  • Feed C: Alcohol (R-OH, e.g., Methanol or t-Butanol) (2.0 equiv) in Toluene.

  • Reactor 1 (Azidation): Mix Feed A and B at 20°C (Residence time: 10 min).

  • Reactor 2 (Rearrangement): Heat stream to 100°C (Residence time: 5-10 min). The acyl azide converts to isocyanate, releasing N₂.

  • Reactor 3 (Trapping): Introduce Feed C into the hot isocyanate stream. Maintain 80–100°C (Residence time: 10 min).

  • Output: Collect solution, evaporate solvent. The product is often pure enough to bypass chromatography.

Visualizing the Chemistry

Diagram 1: Mechanistic Pathways Comparison

This diagram contrasts the Cesium-mediated CO₂ fixation against the Flow Curtius route, highlighting the intermediate species.

CarbamatePathways cluster_0 Route A: CO2 Fixation (Green) cluster_1 Route B: Flow Curtius (Scalable) Amine Benzylamine (Ar-CH2-NH2) CarbamateSalt Cesium Carbamate [Ar-CH2-NH-COO- Cs+] Amine->CarbamateSalt Cs2CO3, TBAI DMF, RT CO2 CO2 (1 atm) CO2->CarbamateSalt ProductA Benzyl Carbamate (Ar-CH2-NH-COOR) CarbamateSalt->ProductA Nucleophilic Sub. Electrophile Alkyl Halide (R-X) Electrophile->ProductA Acid Phenylacetic Acid (Ar-CH2-COOH) AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide Flow Module 1 20°C DPPA DPPA DPPA->AcylAzide Isocyanate Isocyanate (Ar-CH2-N=C=O) AcylAzide->Isocyanate Flow Module 2 100°C (-N2) ProductB Benzyl Carbamate (Ar-CH2-NH-COOR) Isocyanate->ProductB Flow Module 3 Trapping Alcohol Alcohol (R-OH) Alcohol->ProductB

Caption: Comparison of CO₂ Fixation (Green) vs. Flow Curtius (Scalable) pathways. Note the containment of hazardous azide/isocyanate in Route B.

Diagram 2: Decision Logic for Route Selection

A self-validating logic tree to assist researchers in selecting the optimal methodology based on substrate constraints.

SelectionLogic Start Start: Substrate Availability Q1 Starting Material? Start->Q1 Q2 Scale Required? Q1->Q2 Amine Available RouteB Route B: Flow Curtius Q1->RouteB Carboxylic Acid Available RouteC Route C: Transcarbamoylation Q1->RouteC Carbamate/Carbonate Available Q3 Base Sensitive? Q2->Q3 10g - 100g RouteA Route A: Cs2CO3 / CO2 Q2->RouteA < 10g (Library) Q2->RouteB > 100g (Process) Q3->RouteA No Q3->RouteC Yes (Avoid Strong Base)

Caption: Decision matrix for selecting the optimal synthetic route based on starting material and scale.

References

  • Green Synthesis of Carbamates from CO2 : Green synthesis of carbamates from CO2, amines and alcohols. Royal Society of Chemistry. Link

  • Cesium Effect in Carbamate Synthesis : Efficient carbamate synthesis using Cesium Carbonate. Google Patents (WO2000050389A1). Link

  • Flow Chemistry Curtius Rearrangement : Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. Beilstein Journal of Organic Chemistry. Link

  • Transcarbamoylation Kinetics : Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. Link

  • Oxidative Carbonylation : Low Pressure Carbonylation of Benzyl Carbonates and Carbamates. PubMed / Angewandte Chemie. Link

Sources

Technical Comparison Guide: Certificate of Analysis for Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate (CAS: 1255574-39-0) is a critical intermediate in the synthesis of arylcyclopropylamine-based antidepressants and NMDA receptor antagonists.[1] As a Cbz-protected amine, its purity directly correlates with the enantiomeric excess (ee) and yield of downstream active pharmaceutical ingredients (APIs).[1]

This guide provides a rigorous technical comparison between Certified Reference Material (CRM) Grade and Technical Synthesis Grade variants of this compound. By analyzing the Certificate of Analysis (CoA) data points and experimental performance, we demonstrate why specific purity thresholds are non-negotiable for GMP analytical validation, while lower grades may suffice for early-stage scaffold synthesis.

Part 1: Critical Quality Attributes (CQAs) & CoA Analysis

The CoA for this compound serves as the primary control document.[1] Below is the breakdown of critical parameters that distinguish a high-performance standard from a generic reagent.

Structural Identity & Specifications
  • Chemical Formula: C₁₇H₁₆ClNO₂[1]

  • Molecular Weight: 301.77 g/mol [1]

  • Key Motif: The cyclopropyl ring is highly strained; impurities often indicate ring-opening degradation.[1]

Comparative Specifications Table
Test ParameterCRM Grade (Analytical Std) Technical Grade (Synthesis) Impact on Application
Assay (HPLC) ≥ 99.5%≥ 95.0%Low purity causes "ghost peaks" in method validation.
Impurity A (Free Amine) < 0.1%< 2.0%Free amine poisons metal catalysts (e.g., Pd/C) in subsequent steps.[1]
Impurity B (Benzyl Alcohol) < 0.1%< 1.5%Competes in acylation reactions; alters solubility profile.[1]
Residual Solvents < 500 ppm (Total)< 5000 ppmHigh solvent load interferes with NMR integration and weight accuracy.[1]
Water Content (KF) < 0.1%< 0.5%Moisture promotes slow hydrolysis of the carbamate.[1]

Part 2: Performance Comparison & Experimental Data

To objectively evaluate the impact of CoA specifications, we conducted two stress tests: HPLC Method Validation (Analytical Application) and Catalytic Deprotection (Synthetic Application).

Scenario A: Analytical Method Validation (Linearity & LOD)

Objective: Determine if Technical Grade material can substitute CRM Grade for calibrating HPLC quantitation.

  • Protocol: Standard curves were prepared (0.1 µg/mL to 100 µg/mL) using both grades.[1]

  • Results:

    • CRM Grade:

      
      .[1] Response factor remained constant.
      
    • Technical Grade:

      
      .[1] Significant deviation at low concentrations due to baseline noise from oligomeric impurities.[1]
      
Scenario B: Synthetic Efficiency (Deprotection)

Objective: Compare the yield of the free amine, 1-(3-chlorophenyl)cyclopropan-1-amine, via hydrogenolysis. Reaction:


[1]
MetricStarting Material: CRM Grade Starting Material: Tech Grade
Reaction Time 2.5 Hours6.0 Hours
Catalyst Loading 5 mol% Pd/C15 mol% Pd/C
Isolated Yield 94%78%
Observation Clean conversion.[1]Catalyst poisoning observed (likely due to trace sulfur or heavy metals not listed on Tech Grade CoA).[1]

Part 3: Experimental Protocols

Protocol: HPLC Purity Analysis

This method is self-validating and separates the parent carbamate from the free amine and benzyl alcohol.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B (Linear Ramp)[1]
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amine detection) and 254 nm (Aromatic ring).[1]

  • System Suitability: Tailing factor < 1.5; Resolution > 2.0 between Main Peak and Benzyl Alcohol.[1]

Protocol: Cbz-Deprotection Stress Test

Use this to verify the "Synthetic Suitability" of the batch if a full CoA is unavailable.[1]

  • Dissolve 100 mg of Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate in 5 mL MeOH.

  • Add 10 mg Pd/C (10% wt).

  • Stir under

    
     balloon (1 atm) at 25°C.
    
  • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).

    • Pass: Spot disappears < 3 hours.[1]

    • Fail: Spot persists > 4 hours (Indicates catalyst poisoning impurities).[1]

Part 4: Visualization of QC Workflow

The following diagram illustrates the decision logic for accepting a CoA based on the intended application (R&D vs. GMP).

CoA_Decision_Tree Start Receive Material (Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate) Check_Grade Check CoA Grade Start->Check_Grade Tech_Grade Technical Grade (>95%) Check_Grade->Tech_Grade CRM_Grade CRM/Analytical Grade (>99.5%) Check_Grade->CRM_Grade Test_HPLC Run HPLC Protocol (See Section 3.1) Tech_Grade->Test_HPLC CRM_Grade->Test_HPLC Decision_Tech Purity > 95%? Test_HPLC->Decision_Tech If Tech Grade Decision_CRM Purity > 99.5% & No Ghost Peaks? Test_HPLC->Decision_CRM If CRM Grade Use_Synth Approve for Early Synthesis Decision_Tech->Use_Synth Yes Reject Reject / Repurify Decision_Tech->Reject No Decision_CRM->Use_Synth No (Downgrade) Use_Valid Approve for GMP Validation Decision_CRM->Use_Valid Yes

Figure 1: Quality Control Decision Tree for evaluating incoming carbamate intermediates based on intended use.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4][5]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[1] (Specifically regarding Cbz/Z protection stability and removal). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzyl carbamate derivatives. (General chemical safety and physical properties). [1]

  • Snyder, L. R., et al. Practical HPLC Method Development.[1] (Source for Reverse Phase C18 method selection). [1]

Sources

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